1-[(4-Nitrophenyl)methyl]-DL-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-2-1-7-13(11)8-9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBPDLTFLTPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[(4-Nitrophenyl)methyl]-DL-proline
This guide provides a comprehensive technical overview of 1-[(4-Nitrophenyl)methyl]-DL-proline, a specialized proline derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, a well-grounded synthesis protocol, potential applications, and essential safety information. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a blend of theoretical knowledge and practical insights.
Core Compound Identification and Properties
1-[(4-Nitrophenyl)methyl]-DL-proline is a non-natural, modified amino acid. The introduction of a 4-nitrobenzyl group to the nitrogen atom of the proline ring significantly alters its electronic and steric properties compared to the parent amino acid, DL-proline. This modification opens avenues for its use as a unique building block in medicinal chemistry and peptide synthesis.
Chemical Identifiers
A precise identification of a chemical compound is fundamental for research and regulatory purposes. The key identifiers for 1-[(4-Nitrophenyl)methyl]-DL-proline are summarized below.
| Identifier | Value | Source |
| CAS Number | 1133437-55-4 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| MDL Number | MFCD08443223 | [1] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.
| Property | Value/Information | Rationale/Source |
| Appearance | Likely a solid at room temperature. | Based on the high melting points of similar amino acid derivatives. |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents. | The non-polar 4-nitrobenzyl group reduces aqueous solubility, while the carboxylic acid and proline ring provide some polarity. |
| Melting Point | Not specified in available literature. | N/A |
| Boiling Point | Not specified in available literature. | N/A |
| Density | Not specified in available literature. | N/A |
Synthesis Protocol: N-Alkylation of DL-Proline
The synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline can be logically achieved through the N-alkylation of the parent amino acid, DL-proline, with a suitable 4-nitrobenzyl electrophile. This approach is a standard and well-established method for the preparation of N-substituted amino acids. The following protocol is a detailed, step-by-step methodology derived from general principles of N-alkylation of amino acids and synthetic routes for analogous compounds.[2]
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful synthesis. Here, 4-nitrobenzyl bromide is selected as the alkylating agent due to the good leaving group ability of the bromide ion, facilitating the nucleophilic attack by the secondary amine of proline. The use of a base is essential to deprotonate the proline's carboxylic acid and secondary amine, thereby increasing the nucleophilicity of the nitrogen for the alkylation reaction. A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism. The workup procedure is designed to isolate the product by precipitating it from an acidic aqueous solution, which protonates the carboxylic acid, reducing its solubility in water.
Detailed Experimental Workflow
Caption: A logical workflow for the synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline.
Step-by-Step Methodology:
-
Dissolution of DL-Proline: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-proline (1 equivalent) and a suitable base such as sodium carbonate (2.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 4-nitrobenzyl bromide (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Precipitation: Acidify the aqueous solution with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield 1-[(4-Nitrophenyl)methyl]-DL-proline.
Self-Validating System for Protocol Trustworthiness
To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule by showing the characteristic signals for the proline ring, the 4-nitrobenzyl group, and the carboxylic acid proton.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Applications in Research and Drug Development
While specific applications for 1-[(4-Nitrophenyl)methyl]-DL-proline are not extensively documented in peer-reviewed literature, its structure suggests several potential uses, particularly as a building block in medicinal chemistry and peptide science.
Building Block for Peptide Synthesis
Proline and its derivatives are crucial in shaping the secondary structure of peptides and proteins.[5] The conformational rigidity of the proline ring can be exploited to design peptides with specific folds. The N-4-nitrobenzyl group in this compound can serve several purposes:
-
Steric Influence: The bulky nitrobenzyl group can influence the cis/trans isomerization of the peptide bond involving the proline nitrogen, thereby affecting the overall peptide conformation.
-
Electronic Effects: The electron-withdrawing nitro group can modulate the electronic properties of the proline residue.
-
Synthetic Handle: The nitro group can be chemically modified, for example, reduced to an amine, which can then be used for further derivatization or conjugation.
Potential in Drug Design
The incorporation of non-natural amino acids like 1-[(4-Nitrophenyl)methyl]-DL-proline into drug candidates is a common strategy to enhance their pharmacological properties. A study on related N-(4'-nitrophenyl)-l-prolinamides demonstrated significant in vitro anticancer activity against several human carcinoma cell lines.[6] This suggests that the N-(4-nitrophenyl)proline scaffold could be a valuable pharmacophore in the development of new therapeutic agents. The free carboxylic acid of 1-[(4-Nitrophenyl)methyl]-DL-proline allows for its straightforward incorporation into larger molecules through amide bond formation.
Safety and Handling
As a laboratory chemical, 1-[(4-Nitrophenyl)methyl]-DL-proline should be handled with appropriate safety precautions.
Hazard Identification
Based on available safety data for similar compounds, the following hazards are anticipated:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-[(4-Nitrophenyl)methyl]-DL-proline is a valuable synthetic building block with potential applications in the fields of peptide chemistry and drug discovery. Its synthesis via N-alkylation of DL-proline is a feasible and scalable process. The presence of the 4-nitrobenzyl group imparts unique steric and electronic properties, making it an attractive scaffold for the design of novel bioactive molecules. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). L-Proline. Retrieved from [Link]
-
Osinubi, A. D., Izunobi, J. U., Bao, X., Familoni, O. B., & Izunobi, J. U. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]
- Reilley, W. J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3138–3148. [Link]
-
El-Gamel, N. E. A., El-Ghamry, H. A., & Gabr, I. M. K. (2022). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Molecules, 27(24), 8783. [Link]
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
- Ramage, R., & Irving, S. L. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S. Patent No. 7,645,858. Washington, DC: U.S.
- Tian, Y. (2021). Synthesis method of D-proline.
-
Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
-
Pavlov, M. Y., Watts, R. E., Tan, Z., Cornish, V. W., & Ehrenberg, M. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50–55. [Link]
-
Cheng, W., Wang, S., Yang, Z., Tian, X., & Hu, Y. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as novel EGFR inhibitors with selective cytotoxicity in tumor hypoxia. Drug Design, Development and Therapy, 13, 3019–3033. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. [Link]
-
Sarnella, A., D'Agostino, M., Stiuso, P., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1339. [Link]
-
New Era of Chemistry. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Organic Process Research & Development, 26(2), 241-247. [Link]
- Sandhya, B., Sreeja, S., & Sreenivasa, S. (2022). Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives.
-
Shi, F., et al. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1484-1487. [Link]
Sources
- 1. 1-[(4-Nitrophenyl)Methyl]-DL-proline | 1133437-55-4 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (PDF) First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine [academia.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 1-[(4-Nitrophenyl)methyl]-DL-proline for Researchers and Drug Development Professionals
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This guide provides an in-depth technical overview of high-purity 1-[(4-Nitrophenyl)methyl]-DL-proline, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into the significance of purity, supplier evaluation, quality control methodologies, and best practices for handling and storage, ensuring the integrity and reproducibility of your experimental outcomes.
Introduction: The Role of 1-[(4-Nitrophenyl)methyl]-DL-proline in Scientific Advancement
1-[(4-Nitrophenyl)methyl]-DL-proline, a derivative of the amino acid proline, serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features, including the proline ring and the nitrophenyl moiety, make it a valuable precursor in the synthesis of more complex molecules, including peptidomimetics and other compounds with potential therapeutic applications. Proline analogues, in general, are crucial in drug design for their ability to introduce conformational constraints and modulate the physicochemical properties of molecules.[1][2][3][4] The successful synthesis and application of these complex molecules are, however, fundamentally dependent on the quality of the starting materials.
The Imperative of High Purity in Research and Development
The purity of a chemical reagent is not merely a quantitative measure; it is a critical determinant of experimental success. In drug discovery and development, impurities can lead to a cascade of undesirable consequences:
-
Altered Biological Activity: Uncharacterized impurities can exhibit their own biological effects, leading to misleading in vitro and in vivo results.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, reducing the yield of the desired product and complicating purification processes.
-
Inaccurate Analytical Data: The presence of impurities can interfere with analytical techniques such as NMR, mass spectrometry, and chromatography, leading to erroneous structural elucidation and quantification.
-
Lack of Reproducibility: Variability in the impurity profiles of reagents from different batches or suppliers is a major contributor to the irreproducibility of scientific experiments.
Therefore, the selection of a supplier that can consistently provide high-purity 1-[(4-Nitrophenyl)methyl]-DL-proline with comprehensive analytical documentation is paramount.
Commercial Supplier Landscape: A Comparative Analysis
A number of chemical suppliers offer 1-[(4-Nitrophenyl)methyl]-DL-proline. However, the purity and the extent of characterization can vary significantly. Below is a comparative table of representative suppliers and their typical product specifications. It is crucial to note that this information is subject to change, and researchers should always consult the latest documentation from the supplier.
| Supplier | Catalog Number | Purity Specification | Analytical Methods Provided |
| Sigma-Aldrich | Varies | Typically ≥98% | Certificate of Analysis (CoA) often includes NMR, HPLC, or Mass Spec data. |
| ChemicalBook | Varies | Purity levels can vary between listed suppliers. | Documentation availability depends on the specific supplier.[5][6] |
| Advanced ChemBlocks | Q66139 | 95% for a related compound, ((4-nitrophenyl)sulfonyl)-L-proline.[7] | Provides basic properties like formula and molecular weight.[7] |
| Carl ROTH | Varies | Offers DL-Proline at ≥99%.[8] | States "for biochemistry" grade, implying high purity.[8] |
| Hyma Synthesis Pvt. Ltd. | Varies | Specializes in custom synthesis and specialty chemicals.[9] | ISO certified with QC instruments including GC, HPLC, NMR, GC-MS.[9] |
Note: The availability of 1-[(4-Nitrophenyl)methyl]-DL-proline can fluctuate. Researchers should verify the current product offerings directly with the suppliers.
Quality Control and Analytical Methodologies: Ensuring Reagent Integrity
A reputable supplier of high-purity reagents will provide a detailed Certificate of Analysis (CoA) for each batch. This document is the primary evidence of the product's quality. Researchers should be proficient in interpreting the data presented in a CoA.
Key Analytical Techniques for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A high-purity sample should exhibit a single major peak with minimal to no other peaks. The percentage purity is often determined by the area under the curve of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound. The spectrum of a high-purity sample should be clean, with all peaks assignable to the protons and carbons of 1-[(4-Nitrophenyl)methyl]-DL-proline. The absence of significant unassignable peaks is a strong indicator of purity.
-
Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, providing a precise molecular weight of the compound. This technique is invaluable for confirming the identity of the target molecule and for detecting the presence of impurities with different molecular weights.
-
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental values should closely match the theoretical values for the chemical formula of 1-[(4-Nitrophenyl)methyl]-DL-proline.
Workflow for Supplier and Reagent Qualification
To ensure the highest quality of starting materials, a systematic approach to supplier and reagent qualification is recommended.
Caption: Workflow for qualifying a new supplier of high-purity reagents.
Synthesis and Potential Impurities
Understanding the synthetic route to 1-[(4-Nitrophenyl)methyl]-DL-proline can provide insights into potential impurities. While specific proprietary methods may vary between suppliers, a common approach involves the N-alkylation of DL-proline with a 4-nitrobenzyl halide.
Potential impurities could include:
-
Unreacted starting materials (DL-proline and 4-nitrobenzyl halide).
-
Byproducts of side reactions.
-
Residual solvents from the reaction and purification steps.
The presence of these impurities can be minimized through careful optimization of the reaction conditions and rigorous purification, often involving techniques like recrystallization or column chromatography.[10]
Best Practices for Handling and Storage
The integrity of high-purity reagents can be compromised by improper handling and storage.[11][12] Adherence to the following best practices is essential:
-
Storage Conditions: Store 1-[(4-Nitrophenyl)methyl]-DL-proline in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[13] Many fine chemicals are best stored in a desiccator.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Avoid Cross-Contamination: Use clean spatulas and weighing boats for each chemical. Never return unused reagent to the original container.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemical reagent.[12][15]
-
Material Safety Data Sheet (MSDS): Always review the MSDS before working with a new chemical to understand its potential hazards and handling precautions.
Caption: Step-by-step protocol for the safe handling of high-purity chemical reagents.
Experimental Protocol: General Procedure for a Coupling Reaction
The following is a generalized protocol illustrating the use of 1-[(4-Nitrophenyl)methyl]-DL-proline in a peptide coupling reaction. The specific conditions may need to be optimized for your particular substrate and desired product.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere, dissolve 1-[(4-Nitrophenyl)methyl]-DL-proline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Activation: Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.1 equivalents) and a base (e.g., diisopropylethylamine) (2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine substrate (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired compound in high purity.
-
Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.
Conclusion
The selection of high-purity 1-[(4-Nitrophenyl)methyl]-DL-proline from a reputable commercial supplier is a foundational step in ensuring the success and reproducibility of research and development activities. By understanding the importance of purity, diligently evaluating suppliers, and adhering to best practices for handling and storage, scientists can have greater confidence in the integrity of their experimental data and the quality of their synthesized molecules.
References
- The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety.
- The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety.
- Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
- Storage instructions for chemical reagents.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- (PDF) Methods for Determination of Proline in Plants - ResearchGate.
- A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - Frontiers.
- Methods for Determination of Proline in Plants - ResearchGate.
- Proline in Fruit and Vegetable Juices - Sigma-Aldrich.
- A rapid, ideal, and eco-friendlier protocol for quantifying proline - PubMed.
- DL -Proline ReagentPlus , 99 609-36-9 - Sigma-Aldrich.
- WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents.
- N-(4-Nitrophenyl)-L-proline | 122092-18-6 - ChemicalBook.
- 1-[(4-Nitrophenyl)Methyl]-DL-proline | 1133437-55-4 - ChemicalBook.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC.
- Welcome To Hyma Synthesis Pvt. Ltd.
- Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. - ResearchGate.
- Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed.
- DL-Proline, 5 g - Amino Acids and Amino Acid Derivatives - Carl ROTH.
- ((4-nitrophenyl)sulfonyl)-L-proline 95% - Advanced ChemBlocks.
- Occurrence of the d-Proline Chemotype in Enzyme Inhibitors - MDPI.
- Properties, Metabolisms, and Applications of (L)-proline Analogues - PubMed.
- L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - MDPI.
- Proline Analogues - PubMed.
- Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals - Journal of Applied Pharmaceutical Science.
Sources
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors [mdpi.com]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-Nitrophenyl)-L-proline | 122092-18-6 [chemicalbook.com]
- 6. 1-[(4-Nitrophenyl)Methyl]-DL-proline | 1133437-55-4 [chemicalbook.com]
- 7. ((4-nitrophenyl)sulfonyl)-L-proline 95% | CAS: 88867-96-3 | AChemBlock [achemblock.com]
- 8. DL-Proline, 5 g, CAS No. 609-36-9 | Proline | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 9. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 10. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 11. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety - Chemical Express Thailand [chemicalexpressth.com]
- 12. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety - Chemical Express Thailand [chemicalexpressth.com]
- 13. Storage instructions for chemical reagents [en.hnybio.com]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
The Nitrobenzyl Proline Moiety: A Keystone for Photocontrolled Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the quest for precision and control is paramount. The ability to initiate or terminate reactions with spatial and temporal accuracy opens up new frontiers in the construction of complex molecules, from therapeutic peptides to advanced materials. Among the arsenal of tools available to the synthetic chemist, photolabile protecting groups (PPGs) stand out for their elegance and efficiency, offering a "traceless" reagent in the form of light.[1][2] This guide delves into the synthesis, mechanism, and application of a particularly versatile class of these molecules: nitrobenzyl proline derivatives. By marrying the photocleavable nature of the nitrobenzyl group with the unique catalytic and conformational properties of proline, these derivatives have emerged as powerful tools in peptide synthesis, photoinitiated organocatalysis, and the development of novel bioactive compounds.[3][4]
The Power of Light: Fundamentals of Nitrobenzyl-Based Photolabile Protecting Groups
The 2-nitrobenzyl group is one of the most widely employed PPGs in organic synthesis, valued for its stability under various chemical conditions and its clean cleavage upon UV irradiation.[2][5] The photochemical deprotection is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group.[2] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[2][6] Subsequent rearrangement and hydrolysis release the protected functional group and a 2-nitrosobenzaldehyde byproduct.[2][6]
The general mechanism for the photocleavage of a 2-nitrobenzyl ester is depicted below:
Figure 1: Generalized mechanism of 2-nitrobenzyl ester photocleavage.
A significant advantage of PPGs is the ability to deprotect selectively without the need for harsh acidic or basic reagents, which can be detrimental to sensitive substrates.[1] This orthogonality is particularly crucial in multi-step syntheses and in the manipulation of delicate biomolecules.[7]
Synthesis of Nitrobenzyl Proline Derivatives
The synthesis of nitrobenzyl proline derivatives can be approached in several ways, depending on whether the nitrobenzyl group is intended to protect the amine or the carboxylic acid functionality of the proline ring.
N-Protection of Proline
The secondary amine of proline can be protected with a nitrobenzyloxycarbonyl (Nvoc) group or a similar derivative. This is typically achieved by reacting proline with the corresponding nitrobenzyl chloroformate in the presence of a base.[5]
Experimental Protocol: Synthesis of N-(2-Nitrobenzyloxycarbonyl)-L-proline
-
Preparation of 2-Nitrobenzyl Chloroformate: To a solution of 2-nitrobenzyl alcohol (1.0 eq) in an anhydrous, non-polar solvent such as dichloromethane at 0 °C, add a solution of phosgene (or a phosgene equivalent like triphosgene) (1.1 eq) in the same solvent. The reaction is typically stirred for several hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude chloroformate, which is often used immediately in the next step.
-
Coupling to Proline: L-proline (1.0 eq) is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and cooled to 0 °C. The freshly prepared 2-nitrobenzyl chloroformate (1.1 eq), dissolved in a suitable organic solvent (e.g., dioxane or THF), is added dropwise to the proline solution while maintaining the temperature and basic pH. The reaction mixture is stirred for several hours at room temperature.
-
Work-up and Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylic acid. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure N-(2-Nitrobenzyloxycarbonyl)-L-proline.
O-Protection of Proline
The carboxylic acid of proline can be protected as a nitrobenzyl ester. This is commonly accomplished via esterification of a suitably N-protected proline derivative with a nitrobenzyl halide.[8]
Experimental Protocol: Synthesis of N-Boc-L-proline 4-Nitrobenzyl Ester
-
Reaction Setup: To a solution of N-Boc-L-proline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like cesium carbonate (1.5 eq) and 4-nitrobenzyl bromide (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed successively with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield N-Boc-L-proline 4-nitrobenzyl ester.[9]
Applications in Organic Synthesis
The dual functionality of nitrobenzyl proline derivatives makes them highly valuable in several areas of organic synthesis.
Photocaged Proline in Organocatalysis
Proline itself is a powerful organocatalyst for a variety of asymmetric transformations, including aldol and Mannich reactions.[10][11] By "caging" the carboxylic acid or amine functionality with a nitrobenzyl group, the catalytic activity of proline can be switched on with light.[3] This allows for precise spatial and temporal control over the initiation of a catalytic reaction.
For instance, a proline derivative with its carboxylic acid caged as a 4,5-dimethoxy-2-nitrobenzyl (DMNB) ester is catalytically inactive.[3] Upon irradiation, the ester is cleaved, releasing the free carboxylic acid and activating the proline catalyst.[3]
Figure 2: Workflow for photoinitiated proline organocatalysis.
This approach has been successfully applied to aldol, Mannich, and Michael addition reactions, demonstrating the potential for light-directed synthesis of chiral molecules.[3][12]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, photolabile protecting groups offer a mild alternative to acid-labile groups for the protection of amino acid side chains or for linking the peptide to the solid support.[1][13] Nitrobenzyl esters of proline can be used to anchor the C-terminus of a peptide to a resin.[14] After the peptide chain has been assembled, the completed peptide can be cleaved from the support by photolysis, avoiding the use of strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) that can cause side reactions.[1]
Table 1: Comparison of Cleavage Methods in SPPS
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidolysis | TFA, HF | Strong Acid | Robust, widely used | Can cause side reactions, requires specialized equipment (for HF) |
| Photolysis | UV Light (e.g., 365 nm) | Neutral, Room Temp. | Mild, orthogonal to acid/base labile groups | Byproducts can act as light filters, potential for photo-oxidation |
The use of a p-nitrobenzyl group for side-chain protection of amino acids like aspartic acid, in conjunction with Fmoc for N-terminal protection, provides an orthogonal protection strategy.[13][15] Deprotection can be achieved under mild reducing conditions, for example, using SnCl₂.[13][15]
Synthesis of Bioactive Molecules and Caged Compounds
The ability to release a bioactive molecule at a specific time and location is a powerful tool in chemical biology and pharmacology.[16][17] Proline and its derivatives are components of many biologically active peptides and small molecules. By incorporating a nitrobenzyl-caged proline residue, the biological activity of these molecules can be masked until they are exposed to light. This "caging" strategy allows for the precise delivery and activation of drugs, neurotransmitters, and other signaling molecules.[16][18]
Mechanistic Considerations and Optimization
While nitrobenzyl-based PPGs are highly effective, their use is not without challenges. The 2-nitrosobenzaldehyde byproduct can undergo further photochemical reactions, leading to the formation of colored species that can filter the incident light and reduce the efficiency of deprotection.[5] Additionally, the released aldehyde can potentially react with unprotected amines in the system.[5]
To address these issues, several strategies have been developed:
-
Scavengers: The addition of aldehyde scavengers, such as semicarbazide or N-methylaniline, can trap the nitrosoaldehyde byproduct and prevent side reactions.[5]
-
Structural Modifications: The introduction of electron-donating groups, such as methoxy groups, at the 4 and 5 positions of the benzene ring (e.g., the DMNB group) can red-shift the absorption maximum and increase the quantum yield of photolysis.[16][19]
-
Flow Photochemistry: Continuous flow photolysis has been shown to significantly improve the yields and reduce reaction times for the N-deprotection of 2-nitrobenzyl groups compared to batch processes.[20]
The kinetics of photolysis are also an important consideration. The rate of cleavage can be influenced by the nature of the leaving group and the substitution pattern on the aromatic ring.[21] For instance, a clear correlation has been observed between the photolysis rate of ortho-nitrobenzyl esters and the pKa of the corresponding carboxylic acid, with more acidic leaving groups leading to faster decomposition.[21]
Conclusion and Future Outlook
Nitrobenzyl proline derivatives represent a powerful and versatile class of molecules at the intersection of photochemistry and organic synthesis. Their utility as photolabile protecting groups in SPPS and as photoactivatable catalysts in organocatalysis has been firmly established. The ability to control complex chemical transformations with the simple application of light offers unparalleled opportunities for the synthesis of intricate molecular architectures and the study of dynamic biological processes.
Future research in this area will likely focus on the development of new nitrobenzyl proline derivatives with improved photophysical properties, such as longer wavelength absorption to minimize photodamage to biological systems, and higher quantum yields for more efficient cleavage.[22] The integration of these photoswitches into more complex catalytic systems and their application in materials science and drug delivery are also promising avenues for exploration. As our understanding of the underlying photochemical mechanisms deepens, so too will our ability to design and implement these remarkable molecular tools to solve challenging problems in science and medicine.
References
- Current time information in Oslo, NO. (n.d.). Google.
-
2.4 Photocleavable Protecting Groups. (n.d.). Thieme Chemistry. Retrieved February 15, 2026, from [Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides | PPSM. (n.d.). Université Paris-Saclay. Retrieved February 15, 2026, from [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley-VCH. Retrieved February 15, 2026, from [Link]
-
Photolabile protecting group - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Caged Proline in Photoinitiated Organocatalysis - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. (2025, November 20). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. (2015, February 11). Vapourtec. Retrieved February 15, 2026, from [Link]
- p-Nitrobenzyl side-chain protection for solid-phase synthesis. (n.d.). Google Patents.
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Journal of the American Chemical Society. (2004, March 20). ACS Publications. Retrieved February 15, 2026, from [Link]
-
p-Nitrobenzyl side-chain protection for solid-phase synthesis. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern. Retrieved February 15, 2026, from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
"Caged" compounds which were synthesized and used for experiments. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. (n.d.). Journal of High School Science. Retrieved February 15, 2026, from [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]
-
A review: L- Proline as an organocatalyst. (n.d.). IARJSET. Retrieved February 15, 2026, from [Link]
-
(S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
A collection of caged compounds for probing roles of local translation in neurobiology. (2010, April 7). eScholarship@McGill. Retrieved February 15, 2026, from [Link]
-
Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014, September 22). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Proline and benzylpenicillin derivatives grafted into mesoporous MCM-41: Novel organic–inorganic hybrid catalysts for direct aldol reaction. (n.d.). Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]
-
10.1: Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Heterogeneous organocatalysis: the proline case - PMC. (2025, July 2). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Heterogeneous organocatalysis: the proline case. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
(S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
(PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. (2025, November 6). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Caged Proline in Photoinitiated Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides | PPSM [ppsm.ens-paris-saclay.fr]
- 8. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 9. chemimpex.com [chemimpex.com]
- 10. longdom.org [longdom.org]
- 11. iarjset.com [iarjset.com]
- 12. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 13. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 19. researchgate.net [researchgate.net]
- 20. vapourtec.com [vapourtec.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application of N-nitrobenzyl proline in multicomponent reactions
Application Note: -(4-Nitrobenzyl)-L-Proline in Asymmetric Multicomponent [3+2] Cycloadditions
Executive Summary
-(4-Nitrobenzyl)-L-ProlineThe presence of the
-
Electronic Modulation: The electron-withdrawing nitro group (
) reduces the basicity of the tertiary amine, suppressing non-specific background reactions with electrophiles. -
Dipole Stability: It modulates the HOMO/LUMO energy levels of the in-situ generated azomethine ylide, often enhancing regioselectivity in [3+2] cycloadditions.
-
Synthetic Handle: The nitro group remains intact in the final spiro-heterocycle, serving as an orthogonal handle for late-stage functionalization (e.g., reduction to aniline).
Mechanistic Principles
The core application of
-
Secondary Component: An aldehyde (often Isatin or an aromatic aldehyde).
-
Dipolarophile: An electron-deficient alkene (e.g., Maleimide, Nitroalkene, Chalcone).
-
The Reagent:
-(4-Nitrobenzyl)-L-Proline.
Reaction Pathway Analysis
The reaction proceeds through the formation of an iminium ion, followed by thermal decarboxylation. This generates a reactive 1,3-dipole (azomethine ylide) that undergoes a concerted [3+2] cycloaddition.
Figure 1: Mechanistic pathway for the decarboxylative generation of azomethine ylides from N-substituted proline.
Experimental Protocols
Protocol A: Synthesis of -(4-Nitrobenzyl)-L-Proline
Before performing the MCR, the reagent must be synthesized if not commercially available. This protocol ensures high enantiopurity retention.
Reagents:
-
L-Proline (
) -
4-Nitrobenzyl bromide (
) -
Potassium Hydroxide (KOH) (
) -
Solvent: Ethanol/Water (9:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve L-Proline (
) and KOH ( ) in of Ethanol/Water mixture. Stir at room temperature for 15 minutes to form the potassium prolinate salt. -
Alkylation: Add 4-Nitrobenzyl bromide (
) dropwise (if liquid) or portion-wise (if solid) over 20 minutes. -
Reflux: Heat the mixture to mild reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9). -
Neutralization: Cool to room temperature. Adjust pH to ~6.0 using
. The zwitterionic product will often precipitate at this isoelectric point. -
Isolation: Filter the precipitate. If no precipitate forms, extract with Chloroform (
), dry over , and evaporate. -
Purification: Recrystallize from hot Ethanol/Ether to obtain pale yellow crystals.
-
Quality Control: Check Melting Point (
) and Optical Rotation.
-
Protocol B: Multicomponent [3+2] Cycloaddition (Spiro-Oxindole Synthesis)
This protocol describes the synthesis of a spiro-oxindole pyrrolizidine library using the
Reagents:
-
-(4-Nitrobenzyl)-L-Proline (
) -
Isatin (
) -
Maleimide (
) -
Solvent: Methanol (
) or Acetonitrile ( )
Workflow:
-
Charging: In a
round-bottom flask, combine Isatin and -(4-Nitrobenzyl)-L-Proline in Methanol. -
Activation: Reflux for 15–20 minutes. The solution will darken (deep orange/red), indicating the formation of the azomethine ylide via decarboxylation.
-
Cycloaddition: Add the dipolarophile (Maleimide) in one portion.
-
Reaction: Continue reflux for 2–4 hours.
-
Checkpoint: Monitor the disappearance of the ylide color or starting materials via TLC.
-
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold methanol. If soluble, evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Interpretation & Optimization
The choice of the
| Parameter | Mechanistic Insight | ||
| Yield | 78–82% | 85–92% | Nitro group stabilizes the transition state, preventing side-oxidations. |
| Reaction Time | 2.5 Hours | 1.5 Hours | EWG lowers the energy barrier for decarboxylation in some solvent systems. |
| Diastereomeric Ratio (dr) | ~90:10 | >95:5 | Steric and electronic repulsion of the nitro-benzyl group enhances endo-selectivity. |
| Solubility | High in DCM/MeOH | Moderate in MeOH | Product precipitation is cleaner with the nitro derivative, simplifying workup. |
Troubleshooting & Critical Controls
-
Decarboxylation Failure: If the reaction stalls, ensure the temperature is above
. Decarboxylation is thermally driven. Adding a catalytic amount of Acetic Acid ( ) can accelerate iminium formation. -
Regioselectivity Issues: In reactions with unsymmetrical dipolarophiles (e.g., chalcones), the "Nitro" effect is pronounced. The nitrobenzyl group tends to direct the bulkier substituent anti to itself due to steric hindrance.
-
Moisture Sensitivity: While the reaction tolerates moisture, anhydrous solvents (MeOH) generally improve yields by favoring the dehydration step (Iminium formation).
References
-
General Mechanism of Decarboxylative 1,3-DC
- Citation: Grigg, R., et al. "X=Y-ZH Systems as potential 1,3-dipoles. Part 24. Mechanisms of the decarboxylative route to azomethine ylides." Tetrahedron, 1989.
-
Relevance: Foundational text establishing the decarboxylative mechanism for N-substituted amino acids.[2]
-
Source:
-
Oxidative/Decarboxylative Coupling of N-Benzyl Prolines
- Citation: Li, C.-J., et al. "The Azomethine Ylide Route to Amine C–H Functionalization: Redox-Versions of Classic Reactions." Accounts of Chemical Research, 2015.
- Relevance: Discusses the reactivity of N-benzyl prolines and the formation of ylides under oxid
-
Source:
-
Synthesis of N-Substituted Proline Derivatives
- Citation: Osinubi, A. D., et al. "Synthetic route to N-(4′-nitrophenyl)-l-prolinamides." ResearchGate/Journal of Molecular Structure, 2020.
- Relevance: Provides analogous protocols for synthesizing nitro-substituted proline deriv
-
Source:
-
1,3-Dipolar Cycloaddition Reviews
Scalable Synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline: Application Notes and Protocols
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline, a valuable building block in medicinal chemistry and drug development. We present two primary, field-proven synthetic strategies: Direct N-Alkylation and Reductive Amination. Each method is critically evaluated for scalability, efficiency, safety, and cost-effectiveness. This document is intended for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, purification techniques, and analytical quality control measures to ensure the reliable production of this key proline derivative.
Introduction: The Significance of N-Substituted Proline Analogs
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and small molecules, making it a cornerstone in the design of bioactive compounds.[1][2] Its derivatives, particularly N-alkylated analogs like 1-[(4-Nitrophenyl)methyl]-DL-proline, serve as critical intermediates. The introduction of the 4-nitrobenzyl group provides a versatile handle for further chemical modification, including reduction to the corresponding aniline for subsequent coupling reactions, or use as a photo-labile protecting group in certain contexts. The D-proline chemotype, in particular, has been identified in numerous enzyme inhibitors and approved drugs, highlighting the importance of having access to both enantiomers and racemic mixtures for library synthesis and structure-activity relationship (SAR) studies.[2]
This guide details robust and scalable methods to synthesize 1-[(4-Nitrophenyl)methyl]-DL-proline, addressing the need for reliable and efficient production in a research and development setting.
Comparative Analysis of Synthetic Strategies
Two primary synthetic routes are predominantly employed for the N-alkylation of proline: direct substitution with an alkyl halide and reductive amination using an aldehyde. The choice between them depends on factors such as starting material cost, scalability, and desired purity profile.
-
Route A: Direct N-Alkylation: This is a classical SN2 reaction where the secondary amine of DL-proline acts as a nucleophile, displacing a halide from 4-nitrobenzyl halide. Its primary advantages are the simplicity of the reaction setup and typically high conversion rates.
-
Route B: Reductive Amination: This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of DL-proline and 4-nitrobenzaldehyde. This intermediate is then immediately reduced by a suitable hydride agent to form the desired N-C bond.[3] This method avoids the use of potentially lachrymatory and mutagenic alkyl halides.
Caption: Competing pathways for the synthesis of the target compound.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Direct N-Alkylation | Route B: Reductive Amination | Rationale & Field Insights |
| Starting Materials | DL-Proline, 4-Nitrobenzyl Bromide | DL-Proline, 4-Nitrobenzaldehyde | 4-Nitrobenzyl bromide is a lachrymator and requires careful handling. The corresponding aldehyde is generally safer and often less expensive at scale. |
| Key Reagents | Inorganic Base (K₂CO₃, NaHCO₃) | Reducing Agent (NaBH₄, NaBH₃CN) | Sodium borohydride (NaBH₄) is a cost-effective and easy-to-handle reducing agent suitable for this transformation. |
| Scalability | Good to Excellent | Excellent | Both methods are highly scalable. Reductive amination may be simpler to control in large reactors due to less corrosive byproducts (HBr vs. borate salts). |
| Reaction Conditions | Elevated temperature (reflux) | Mild (0 °C to room temperature) | The milder conditions of reductive amination can prevent side reactions and degradation of sensitive functional groups. |
| Yield | Typically 75-90% | Typically 80-95% | Reductive amination often provides higher isolated yields due to cleaner reaction profiles. |
| Workup & Purification | Filtration of inorganic salts, crystallization | Quenching of excess hydride, pH adjustment, extraction/crystallization | Workup for reductive amination can be more involved but is straightforward. Both routes lend themselves well to purification by crystallization.[4][5] |
| Safety Concerns | 4-Nitrobenzyl bromide is a lachrymator and alkylating agent. | Handling of hydride reagents; hydrogen evolution during quench. | Proper personal protective equipment (PPE) is mandatory for both routes. Route B is generally considered safer at the kilogram scale. |
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis via Direct N-Alkylation
Principle & Causality: This protocol relies on the nucleophilic attack of the proline secondary amine on the benzylic carbon of 4-nitrobenzyl bromide. An inorganic base, potassium carbonate, is used as an acid scavenger to neutralize the hydrobromic acid (HBr) formed during the reaction. Using a base is critical; without it, the proline nitrogen would become protonated and non-nucleophilic, halting the reaction. A mixed solvent system of ethanol and water provides good solubility for both the ionic proline and the organic alkyl halide, facilitating the reaction.
Materials and Equipment:
-
DL-Proline (1.0 eq)
-
4-Nitrobenzyl bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
Ethanol (Reagent grade)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware, Buchner funnel
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add DL-proline (e.g., 11.5 g, 0.1 mol), potassium carbonate (e.g., 34.5 g, 0.25 mol), ethanol (e.g., 150 mL), and deionized water (e.g., 50 mL).
-
Dissolution: Stir the mixture at room temperature until the DL-proline and most of the potassium carbonate have dissolved.
-
Reagent Addition: Add 4-nitrobenzyl bromide (e.g., 22.7 g, 0.105 mol) to the mixture. Safety Note: Handle 4-nitrobenzyl bromide in a fume hood with appropriate PPE.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: Dichloromethane:Methanol 9:1) by observing the disappearance of the 4-nitrobenzyl bromide spot.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The inorganic salts (KBr and excess K₂CO₃) will be largely insoluble. Filter the mixture through a pad of celite to remove the salts and wash the filter cake with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the ethanol. An aqueous slurry will remain.
-
Precipitation: Add deionized water (e.g., 100 mL) to the slurry and adjust the pH to ~2-3 with concentrated HCl. This protonates the carboxylate, making the product less water-soluble.
-
Isolation: Cool the mixture in an ice bath for 1 hour. Collect the resulting pale-yellow solid by vacuum filtration, wash the cake with cold water, and dry under vacuum at 50 °C.
Purification: The crude product can be purified by recrystallization. A typical procedure involves dissolving the solid in a minimal amount of hot ethanol (~90%) and slowly adding hot water until the solution becomes turbid. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
Protocol 2: Scalable Synthesis via Reductive Amination
Principle & Causality: This method first generates an iminium salt from DL-proline and 4-nitrobenzaldehyde in a protic solvent like methanol. This electrophilic intermediate is then irreversibly reduced by sodium borohydride (NaBH₄). The reaction is typically run at a controlled temperature (0-5 °C) during the NaBH₄ addition to manage the exothermic reaction and prevent the reduction of the aldehyde before it can react with the proline.
Materials and Equipment:
-
DL-Proline (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄, 1.5 eq)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer, ice bath
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: Dissolve DL-proline (e.g., 11.5 g, 0.1 mol) and 4-nitrobenzaldehyde (e.g., 15.1 g, 0.1 mol) in methanol (e.g., 200 mL) in a round-bottom flask. Stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reduction: Add sodium borohydride (e.g., 5.7 g, 0.15 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding water (e.g., 50 mL) while cooling in an ice bath.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
pH Adjustment & Precipitation: Dilute the remaining aqueous residue with water (e.g., 100 mL). Adjust the pH to ~2-3 with concentrated HCl. The product will precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath for 1 hour. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50 °C.
Process Optimization and Analytical QC
For large-scale production, process optimization is key. For either route, monitoring reaction completion by HPLC is more quantitative than TLC. For purification, controlled crystallization by seeding and slow cooling is crucial for achieving high purity and consistent particle size.[5]
Caption: General workflow for purification by recrystallization.
Analytical Quality Control (QC) Protocol
A robust QC protocol is essential to validate the identity and purity of the final product.
Table: QC Specifications
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the expected structure |
| Purity | HPLC (UV detection at 254 nm) | ≥ 98.0% |
| Residual Solvents | GC-HS | Meets ICH guidelines |
| Melting Point | Capillary Method | Report range |
| Loss on Drying | Gravimetric | ≤ 0.5% |
HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Qualitative Test for Starting Material (DL-Proline): The ninhydrin test can be used as a quick qualitative check for unreacted DL-proline.[7][8]
-
Place a small amount of the final product in a test tube.
-
Add a few drops of a ninhydrin solution in ethanol.
-
Heat the tube gently for 1-2 minutes.
-
Result: The N-substituted product should show no significant color change. A positive result for residual DL-proline is the formation of a characteristic yellow-orange color.
Conclusion
Both direct N-alkylation and reductive amination are viable and scalable methods for the synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline. While direct alkylation is straightforward, the reductive amination route is often preferred for large-scale synthesis due to its milder conditions, potentially higher yields, and the avoidance of hazardous alkylating agents. The protocols and analytical methods described herein provide a robust framework for the consistent and high-purity production of this important synthetic intermediate, empowering further research and development in the pharmaceutical sciences.
References
-
Arrow@TU Dublin. (n.d.). Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Retrieved from Arrow@TU Dublin website.[3]
-
Hughes, A. B. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.[9]
-
Carillo, P., & Gibon, Y. (n.d.). Extraction and determination of proline. PROMETHEUS – Protocols.[7]
-
Butcher, A. J., Gaston, K., & Jayaraman, P. S. (2003). Purification of the proline-rich homeodomain protein. Journal of Chromatography B, 786(1-2), 3-6.[10]
-
CN101348453A. (n.d.). Method for purifying proline. Google Patents.[4]
-
CN103333094B. (n.d.). Process method for crystallization purification of proline. Google Patents.[5]
-
D'Aniello, C., & Fico, A. (2019). The Multifaceted Roles of Proline in Cell Behavior. PMC.[1]
-
Li, Y., Zhou, J., Xue, X., Wu, L., Chen, L., & Zhang, J. (n.d.). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods.[6]
-
Maddaluno, J. F., & Gmeiner, P. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC.[11]
-
Madder, A., & Farcy, N. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.[12]
-
Pasan, F., & Gmeiner, P. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry.[13]
-
Sunkar, R. (Ed.). (2010). Methods for Determination of Proline in Plants. ResearchGate.[8]
-
Tomassini, J. E., & Davies, G. D. (1981). Alkylation of guanosine and 4-(p-nitrobenzyl)-pyridine by styrene oxide analogues in vitro. PubMed.[14]
-
Vangala, S. K., & De Luchi, O. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI.[2]
-
Badadani, M., Suresh Babu, S. V., & Shetty, K. T. (2007). Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: Application in urinary peptide-derived hydroxyproline and proline assay. Augusta University Research Profiles.[15]
Sources
- 1. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]
- 5. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification of the proline-rich homeodomain protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Alkylation of guanosine and 4-(p-nitrobenzyl)-pyridine by styrene oxide analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of N-(4-nitrobenzyl)-DL-proline
Welcome to the technical support guide for the purification of N-(4-nitrobenzyl)-DL-proline via recrystallization. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common challenges and optimize your purification protocol.
Frequently Asked Questions (FAQs)
Q1: What molecular properties of N-(4-nitrobenzyl)-DL-proline are critical for choosing a recrystallization solvent?
A: Understanding the molecule's structure is the foundation of solvent selection. N-(4-nitrobenzyl)-DL-proline is a moderately complex molecule with distinct regions that dictate its solubility:
-
The Proline Headgroup: This is a zwitterionic amino acid residue at physiological pH. It contains a carboxylic acid and a secondary amine (as part of the pyrrolidine ring), making it highly polar and capable of forming strong hydrogen bonds. Proline itself has very high solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[1][2][3]
-
The 4-Nitrobenzyl Moiety: This part of the molecule introduces mixed characteristics. The benzyl group is aromatic and generally nonpolar, while the nitro group (-NO₂) is strongly electron-withdrawing and highly polar.[4]
The combination of a very polar, water-soluble "head" and a large, polar aromatic "tail" means the compound as a whole is polar. Therefore, polar solvents are the most logical starting point for screening.[4][5] The key is to find a solvent where the solubility difference between hot and cold temperatures is significant.[6][7]
Q2: What is a reliable, systematic method for screening potential recrystallization solvents?
A: An empirical, small-scale approach is the most effective way to identify a suitable solvent. Do not commit your entire batch of crude product to an unverified solvent.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount of your crude N-(4-nitrobenzyl)-DL-proline (approx. 10-20 mg) into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. Start with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable as a single-solvent system because recovery will be poor.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[6]
-
Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, place it in an ice-water bath for 15-20 minutes.
-
Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at high temperature, and which produces a good yield of crystals upon cooling.
Q3: Which single solvents are the best candidates for recrystallizing N-(4-nitrobenzyl)-DL-proline?
A: Based on the molecule's polar nature, polar protic and polar aprotic solvents are the most promising candidates. Below is a table of suggested solvents for your initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Water | 100 | Very High | The proline moiety suggests high solubility.[1] However, the bulky nitrobenzyl group may render it insoluble even when hot. Worth testing, but may require a co-solvent. |
| Ethanol | 78 | High | Alcoholic solvents are often effective for nitroaromatic compounds.[4] Proline derivatives also show solubility in alcohols.[8][9] A good first choice. |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. Proline is known to be soluble in methanol.[2][9] |
| Isopropanol (IPA) | 82 | High | A slightly less polar alcohol than ethanol, which may provide a better solubility differential between hot and cold. |
| Acetonitrile | 82 | High | A polar aprotic solvent that is often an excellent choice for crystallizing polar organic molecules and peptides.[5] |
| Ethyl Acetate | 77 | Medium | May be effective, particularly if the crude material contains more non-polar impurities. |
Q4: A single solvent isn't working well. How and why should I use a mixed-solvent system?
A: A mixed-solvent system is the ideal solution when no single solvent provides the desired steep solubility curve.[4] This typically involves a "good" solvent in which your compound is highly soluble, and a "bad" solvent (or anti-solvent) in which it is poorly soluble. The two solvents must be miscible.
Logic of Mixed-Solvent Recrystallization
You dissolve the compound in a minimum amount of the hot "good" solvent. Then, you add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (saturated). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-(4-nitrobenzyl)-DL-proline in the minimum required amount of the boiling "good" solvent (e.g., Ethanol).
-
Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (e.g., Water or Diethyl Ether) dropwise until you observe persistent turbidity (cloudiness).
-
Clarification: Add a few drops of the hot "good" solvent to render the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals via vacuum filtration.
Suggested Mixed-Solvent Systems
| "Good" Solvent | "Bad" (Anti-Solvent) | Rationale |
| Ethanol | Water | A classic polar pair. Both solvents are readily available and non-toxic. |
| Methanol | Diethyl Ether | Good for moderately polar compounds. The high volatility of ether requires caution. |
| Acetone | Hexane/Heptane | A common pair for compounds with intermediate polarity. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Problem-Solving Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
Q: My compound has separated as an oil, not as crystals. What should I do?
A: This phenomenon, known as "oiling out," is common and can be resolved. It typically occurs for one of two reasons:
-
High Impurity Concentration: A large amount of impurity can depress the melting point of your compound, causing it to separate as a liquid.
-
Solvent Boiling Point: The boiling point of your chosen solvent may be higher than the melting point of your compound.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then attempt to cool the solution again, but much more slowly.[4]
-
Slow Down Cooling: Very slow cooling is critical to favor crystal lattice formation over oiling. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate, or by insulating the flask.[10]
-
Change Solvents: If the problem persists, your compound's melting point is likely below the solvent's boiling point. Choose a solvent with a lower boiling point. For example, if you are using isopropanol (BP 82°C), switch to ethanol (BP 78°C) or methanol (BP 65°C).
Q: The solution has cooled completely, but no crystals have formed. How can I initiate crystallization?
A: This is likely due to supersaturation, a state where the solution holds more dissolved solute than it theoretically should.[10] You need to provide a nucleation site for crystals to begin growing.
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections in the glass provide a surface for nucleation to begin.[4][11]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[11]
-
Reduce Solvent Volume: It's possible you added too much solvent.[10][11] Gently heat the solution and boil off a portion of the solvent to re-concentrate it. Then, allow it to cool again.
-
Cool to a Lower Temperature: If an ice bath isn't working, try a dry ice/acetone bath for a short period, combined with scratching.
Q: I got crystals, but my final yield is very low. What went wrong?
A: A poor yield is a frustrating but common issue, often stemming from procedural errors.[11]
Causes and Solutions:
-
Excessive Solvent: This is the most frequent cause.[10] Using too much hot solvent to dissolve the crude product means that a significant amount will remain dissolved in the mother liquor even when cold. Solution: Use the absolute minimum amount of boiling solvent necessary for dissolution.[6] If you suspect this is the case, you can try to recover more product by evaporating some of the solvent from your filtrate and cooling it again.
-
Premature Crystallization: If crystals form in your filter funnel during hot filtration (if performed), you will lose product. Solution: Ensure your funnel and receiving flask are pre-heated.
-
Improper Rinsing: Rinsing your collected crystals with room-temperature or warm solvent will re-dissolve some of your product. Solution: Always use a minimal amount of ice-cold solvent for the rinse.[4][6]
Solvent Selection and Recrystallization Workflowdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. japsonline.com [japsonline.com]
- 9. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in N-alkylation of DL-proline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-alkylation of DL-proline. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you navigate the complexities of this reaction and achieve optimal conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent challenge in the N-alkylation of DL-proline. This guide provides a structured approach to identifying and resolving the root causes of suboptimal yields.
Isolating the Problem: A Step-by-Step Diagnostic Workflow
Before delving into specific experimental parameters, it is crucial to systematically diagnose the potential source of the low conversion. The following workflow can help pinpoint the issue.
Caption: A diagnostic workflow for troubleshooting low conversion in N-alkylation of DL-proline.
FAQs: Addressing Common Questions and Challenges
This section addresses frequently asked questions regarding the N-alkylation of DL-proline, providing concise and scientifically-backed answers.
Q1: Why is the N-alkylation of proline often more challenging than for other amino acids?
A: Proline is a secondary amine, which makes its nitrogen less nucleophilic and more sterically hindered compared to the primary amines of other amino acids. This inherent structural feature can lead to slower reaction kinetics.[1][2] Additionally, the cyclic structure of proline can influence its solubility and interaction with reagents.
Q2: I am observing a significant amount of unreacted starting material. What are the most likely causes?
A: The most common culprits for a large amount of unreacted starting material are:
-
Insufficiently activated alkylating agent: For alkyl halides, the reactivity order is I > Br > Cl. If you are using a less reactive halide, consider converting it to a more reactive one in situ using catalytic potassium iodide.[3]
-
Poor solubility of DL-proline: DL-proline can have limited solubility in some organic solvents, preventing it from fully participating in the reaction.[4] Consider using a co-solvent or a solvent system known to better dissolve proline.
-
Inappropriate base: The chosen base may not be strong enough to deprotonate the carboxylic acid of proline, which can hinder the nucleophilicity of the amine.
-
Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier.
Q3: My conversion is low, and I see a byproduct with a higher molecular weight. What could this be?
A: A higher molecular weight byproduct often indicates dialkylation , where the initially formed N-alkylated proline reacts with another molecule of the alkylating agent. This is more common when using highly reactive alkylating agents and a high concentration of the alkylating agent. To mitigate this, you can try using a stoichiometric amount of the alkylating agent or adding it slowly to the reaction mixture.
Q4: I suspect esterification of the carboxylic acid is competing with N-alkylation. How can I confirm and prevent this?
A: Esterification is a common side reaction, especially when using alcohols as alkylating agents or as solvents at elevated temperatures.[4]
-
Confirmation: You can often identify the ester byproduct by NMR (observing a new ester carbonyl signal and characteristic shifts of the alkyl group) or mass spectrometry.
-
Prevention:
-
Use a non-alcoholic solvent.
-
If using an alcohol as the alkylating agent, consider a catalytic method that favors N-alkylation.
-
Protect the carboxylic acid group as an ester before performing the N-alkylation, followed by deprotection. This is a more controlled but longer synthetic route.
-
Q5: How can I minimize the risk of racemization during the N-alkylation of DL-proline?
A: While you are starting with a racemic mixture (DL-proline), understanding the potential for racemization is crucial if you were to work with an enantiomerically pure starting material. Racemization at the alpha-carbon can be promoted by strong bases and high temperatures.[5][6]
-
Use a milder base: If possible, opt for a weaker base that is still effective for the reaction.
-
Lower the reaction temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can help preserve stereochemical integrity.
-
Biocatalytic methods: For enantiomerically pure products, enzymatic methods can offer excellent stereocontrol.[6][7]
Q6: What are the best solvent choices for the N-alkylation of DL-proline?
A: The optimal solvent depends on the specific N-alkylation method.
-
For reactions with alkyl halides: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used as they can dissolve the proline salt and facilitate the S(_N)2 reaction.[3] However, be aware of potential side reactions with DMF at high temperatures in the presence of a base.
-
For reductive amination: Alcohols like methanol or ethanol are common choices as they can dissolve the reactants and the reducing agent.
-
Solubility considerations: Due to the zwitterionic nature of proline, solubility can be a challenge.[4] Using a co-solvent system or a solvent like trifluoroethanol might be necessary to achieve a homogeneous reaction mixture.[4]
Experimental Protocols: Corrective Actions for Low Conversion
Protocol 1: Enhancing Reactivity of Alkyl Bromides with Catalytic Potassium Iodide
This protocol is for situations where an alkyl bromide is used as the alkylating agent and low reactivity is suspected.
-
To your reaction vessel containing DL-proline, the base, and the solvent, add a catalytic amount of potassium iodide (KI) (e.g., 0.1 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to allow for the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Add the alkyl bromide to the reaction mixture and proceed with your established reaction conditions.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Improving Solubility of DL-Proline
This protocol addresses issues of low conversion due to poor solubility of the starting material.
-
Solvent Screening: On a small scale, test the solubility of DL-proline in various solvents or solvent mixtures (e.g., DMF/DCM, DMSO/Toluene, Methanol/Water).
-
Co-solvent Approach: If a single solvent is ineffective, try a co-solvent system. For example, dissolve the DL-proline in a minimal amount of a polar solvent it is soluble in (like water or methanol) and then add this solution to the bulk reaction solvent.
-
Phase-Transfer Catalysis: For biphasic systems, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of the proline anion to the organic phase for reaction.
Data Presentation: Solvent and Base Selection Guide
The choice of solvent and base is critical for successful N-alkylation. The following table provides a general guide for common scenarios.
| Alkylating Agent | Recommended Solvent(s) | Recommended Base(s) | Key Considerations |
| Alkyl Halide (Br, I) | DMF, DMSO, Acetonitrile | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Ensure anhydrous conditions. Cs₂CO₃ can improve solubility and reactivity.[3] |
| Aldehyde/Ketone (Reductive Amination) | Methanol, Ethanol, Dichloromethane | (Often not required, pH control) | Choice of reducing agent is crucial (e.g., NaBH₃CN, NaBH(OAc)₃).[8][9] |
| Alcohol (Catalytic) | Toluene, Dioxane, or neat alcohol | (Often base-free catalysts are used) | Catalyst selection is key to avoid esterification.[4][5] |
References
-
Pavlov, M. Y., Watts, R. E., Tan, Z., Cornish, V. W., Ehrenberg, M., & Forster, A. C. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50–54. [Link]
-
Pandey, K., Reja, R., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]
-
Danishefsky, S. J., & Cain, P. (1975). Proline Ligation. Journal of the American Chemical Society, 97(18), 5282–5284. [Link]
-
Bommarius, A. S., & Au, S. K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(10), 2154-2160. [Link]
-
Afanasenko, A., Hannah, R., Yan, T., & Barta, K. (2019). Decarboxylative N‐alkylation of DL‐proline with 5α‐cholestan‐3β‐ol. ChemSusChem, 12(16), 3801-3807. [Link]
-
Beller, M., & Jagadeesh, R. V. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701293. [Link]
-
Cho, H., Jeon, H., Shin, J. E., Lee, S., Park, S., & Kim, S. (2019). Asymmetric Synthesis of Cα‐Substituted Prolines through Curtin–Hammett‐Controlled Diastereoselective N‐Alkylation. Chemistry – A European Journal, 25(10), 2447-2451. [Link]
-
Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]
-
Fischer, G. (1994). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. Accounts of Chemical Research, 27(10), 305–312. [Link]
-
Costilow, R. N., & Laycock, L. (1969). Proline as an intermediate in the reductive deamination of ornithine to delta-aminovaleric acid. Journal of Bacteriology, 100(2), 662–667. [Link]
-
Fisher, L. M., Albery, W. J., & Knowles, J. R. (1986). Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes. Biochemistry, 25(9), 2529–2537. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Schrittwieser, J. H., Coccia, F., Kara, S., Grischek, B., Sattler, J. H., & Kroutil, W. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4785-4793. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Smirnova, J., et al. (2020). Hydrogen Bonding and Solvation of a Proline-Based Peptide Model in Salt Solutions. Molecules, 25(21), 5086. [Link]
-
Schrittwieser, J. H., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate. [Link]
-
Soper, A. K., & Callow, S. J. (2005). Structure and Hydration of L-Proline in Aqueous Solutions. Biochemistry, 44(4), 1431–1439. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]
-
Graz University of Technology. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]
-
Impact Factor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. [Link]
-
RSC Publishing. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. [Link]
-
ScienceMadness Discussion Board. (2018). Proline decarboxylations. [Link]
-
Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]
Sources
- 1. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-[(4-Nitrophenyl)methyl]-DL-proline
For researchers engaged in peptide synthesis, drug discovery, and structural biology, the precise characterization of novel amino acid derivatives is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-[(4-Nitrophenyl)methyl]-DL-proline, a substituted proline derivative. By comparing its spectral features with those of proline and its close analogue, N-benzyl-L-proline, we offer a comprehensive framework for the structural elucidation of this and similar compounds. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex NMR data with confidence.
The Structural Rationale: Predicting the ¹H NMR Spectrum
The chemical structure of 1-[(4-Nitrophenyl)methyl]-DL-proline dictates the expected ¹H NMR spectrum. The molecule can be deconstructed into three key fragments: the proline ring, the benzylic methylene bridge, and the 4-nitrophenyl group.
-
Proline Ring: The five-membered aliphatic ring of proline is expected to show a series of complex multiplets in the upfield region of the spectrum, typically between 1.5 and 4.0 ppm. The diastereotopic nature of the methylene protons on the ring often leads to complex splitting patterns.
-
Benzylic Methylene Group: The two protons of the methylene group (CH₂) bridging the proline nitrogen and the phenyl ring are chemically equivalent and are expected to appear as a singlet. However, restricted rotation or chiral environments can sometimes lead to these protons becoming diastereotopic and appearing as a pair of doublets (an AB quartet).
-
4-Nitrophenyl Group: The electron-withdrawing nitro group (-NO₂) strongly deshields the aromatic protons. This effect is most pronounced for the protons ortho to the nitro group. Consequently, the aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, in the downfield region (typically above 7.5 ppm).
Comparative Spectral Analysis: Unraveling the Fine Details
While an experimental spectrum for 1-[(4-Nitrophenyl)methyl]-DL-proline is not publicly available, a robust analysis can be conducted by comparing the known spectra of its constituent parts and a close structural analogue.
The Proline Scaffold: A Baseline
The ¹H NMR spectrum of D-proline in D₂O provides a reference for the signals originating from the proline ring.[1] The assignments are as follows:
-
α-CH: ~4.13 ppm
-
δ-CH₂: ~3.42 and ~3.34 ppm
-
β-CH₂ and γ-CH₂: ~2.35 and ~2.07 ppm
These chemical shifts serve as a foundational reference for identifying the corresponding protons in our target molecule.
The N-Benzyl Analogue: Isolating the Effect of the Nitro Group
A close analogue, N-benzyl-L-proline, provides an excellent comparative model.[2] Its ¹H NMR spectrum in D₂O shows the following key signals:
-
Aromatic Protons (Ar-H): A broad singlet at ~7.53 ppm (5H)
-
Benzylic Protons (CH₂Ph): A singlet at ~4.40 ppm (2H)
-
Proline Ring Protons: A series of multiplets between 1.89 and 4.01 ppm.
This data allows us to directly infer the impact of the nitro group in 1-[(4-Nitrophenyl)methyl]-DL-proline. The strong electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift of the benzylic and aromatic proton signals.
The Target Molecule: A Predicted Interpretation
Based on the comparative data, the predicted ¹H NMR spectrum of 1-[(4-Nitrophenyl)methyl]-DL-proline is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |
| Aromatic (ortho to NO₂) | ~8.2 | Doublet | Strong deshielding by the electron-withdrawing nitro group. |
| Aromatic (meta to NO₂) | ~7.6 | Doublet | Less pronounced deshielding compared to ortho protons. |
| Benzylic CH₂ | ~4.5-4.7 | Singlet or AB quartet | Downfield shift relative to N-benzyl-L-proline due to the nitro group. |
| Proline α-CH | ~4.0-4.2 | Doublet of doublets | Similar to proline and N-benzyl-L-proline. |
| Proline δ-CH₂ | ~3.3-3.6 | Multiplet | Similar to proline and N-benzyl-L-proline. |
| Proline β, γ-CH₂ | ~1.9-2.5 | Multiplets | Similar to proline and N-benzyl-L-proline. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For the characterization of novel amino acid derivatives like 1-[(4-Nitrophenyl)methyl]-DL-proline, the following experimental protocol is recommended.[3][4]
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for accurate chemical shift referencing.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-5 seconds) to ensure complete proton relaxation between scans for accurate integration.[6]
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Carefully phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.
-
Referencing: Calibrate the chemical shift scale to the internal standard.
-
Visualizing Molecular Connectivity
The following diagram illustrates the key proton environments in 1-[(4-Nitrophenyl)methyl]-DL-proline and their expected correlations in a 2D NMR experiment like COSY.
Figure 1. Key proton environments and their expected J-coupling in 1-[(4-Nitrophenyl)methyl]-DL-proline.
Conclusion
The ¹H NMR spectral analysis of 1-[(4-Nitrophenyl)methyl]-DL-proline is a multifaceted process that relies on a foundational understanding of proline's spectral characteristics and the electronic effects of substituents on the N-benzyl group. By leveraging comparative data from proline and N-benzyl-L-proline, a detailed and accurate interpretation of the target molecule's spectrum can be achieved. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to confidently characterize this and other novel amino acid derivatives, thereby accelerating progress in drug development and chemical biology.
References
-
Biological Magnetic Resonance Bank. bmse000047 L-Proline. [Link]
-
MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
ResearchGate. IR and 1 H NMR characteristics of the compounds. [Link]
-
HAL Open Science. Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]
-
Thieme. High Resolution NMR Spectroscopy. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). [Link]
-
ACS Publications. 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. [Link]
-
ACS Publications. Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. [Link]
-
MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
PubChem. N-Benzyl-L-proline. [Link]
-
Dalton Transactions. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0034887). [Link]
-
ResearchGate. First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. [Link]
Sources
- 1. D-Proline(344-25-2) 1H NMR spectrum [chemicalbook.com]
- 2. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-[(4-Nitrophenyl)methyl]-DL-proline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for 1-[(4-Nitrophenyl)methyl]-DL-proline, a compound of interest in medicinal chemistry and synthetic applications. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide offers a robust comparative analysis based on experimental data of its constituent substructures—DL-proline and a p-nitrobenzyl moiety—along with a theoretically predicted spectrum. This approach provides a reliable reference for researchers working with this and structurally related compounds.
The Importance of ¹³C NMR in Structural Verification
¹³C NMR spectroscopy provides invaluable information about the electronic environment of each carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the nature of adjacent atoms and functional groups. Deshielding effects, caused by nearby electronegative atoms or electron-withdrawing groups, result in a downfield shift (higher ppm value), while shielding effects from electron-donating groups cause an upfield shift (lower ppm value). This sensitivity makes ¹³C NMR an essential tool for confirming molecular structure, identifying isomers, and assessing purity.
Comparative Analysis of ¹³C NMR Chemical Shifts
To establish a reliable reference for the ¹³C NMR spectrum of 1-[(4-Nitrophenyl)methyl]-DL-proline, we will compare the predicted chemical shifts of the target molecule with the experimentally determined shifts of its core components: DL-proline and 4-nitrobenzyl chloride.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of 1-[(4-Nitrophenyl)methyl]-DL-proline are numbered as follows:
Caption: Numbering scheme for 1-[(4-Nitrophenyl)methyl]-DL-proline.
Data Summary
The following table summarizes the experimental ¹³C NMR chemical shifts for DL-proline and 4-nitrobenzyl chloride, alongside the predicted shifts for the target molecule.
| Carbon Atom | DL-Proline (Experimental, D₂O)[1][2] | 4-Nitrobenzyl Chloride (Experimental, CDCl₃)[3][4] | 1-[(4-Nitrophenyl)methyl]-DL-proline (Predicted, DMSO-d₆) | Rationale for Chemical Shift |
| C2 | ~61.7 ppm | - | ~66.5 ppm | α-carbon to nitrogen and carboxyl group. Deshielded by both. Further deshielded by the N-benzyl substitution. |
| C3 | ~29.5 ppm | - | ~28.9 ppm | Methylene carbon in the pyrrolidine ring. Relatively shielded. |
| C4 | ~24.2 ppm | - | ~23.5 ppm | Methylene carbon in the pyrrolidine ring. Generally the most shielded carbon in the ring. |
| C5 | ~46.7 ppm | - | ~53.8 ppm | Methylene carbon adjacent to the nitrogen. Deshielded by the nitrogen and the N-benzyl group. |
| C6 (COOH) | ~175.0 ppm | - | ~173.2 ppm | Carboxyl carbon. Highly deshielded due to the two oxygen atoms. |
| C7 (CH₂) | - | ~45.0 ppm | ~55.1 ppm | Benzylic carbon. Deshielded by the aromatic ring and the nitrogen atom. |
| C8 | - | ~145.4 ppm | ~147.8 ppm | Aromatic carbon attached to the CH₂ group. Quaternary and deshielded by the nitro group. |
| C9 & C13 | - | ~129.0 ppm | ~129.5 ppm | Aromatic CH carbons ortho to the CH₂ group. |
| C10 & C12 | - | ~124.0 ppm | ~123.8 ppm | Aromatic CH carbons meta to the CH₂ group and ortho to the NO₂ group. |
| C11 | - | ~147.5 ppm | ~146.9 ppm | Aromatic carbon attached to the nitro group. Highly deshielded by the electron-withdrawing NO₂ group. |
Analysis of Chemical Shift Trends
-
Proline Moiety: The introduction of the p-nitrobenzyl group at the nitrogen atom significantly influences the chemical shifts of the adjacent carbons (C2 and C5). This is due to the inductive effect and the change in the electronic environment around the nitrogen. C2 and C5 are expected to shift downfield (to a higher ppm value) compared to unsubstituted proline. The chemical shifts of the more distant carbons, C3 and C4, are predicted to be less affected. The carboxyl carbon (C6) is also expected to show a slight shift.
-
p-Nitrobenzyl Moiety: The chemical shifts of the aromatic carbons are primarily dictated by the powerful electron-withdrawing nitro group (NO₂) and the methylene bridge. The carbon bearing the nitro group (C11) and the carbon para to it (C8) are the most deshielded. The replacement of the chlorine atom in 4-nitrobenzyl chloride with the proline nitrogen is expected to cause a downfield shift of the benzylic carbon (C7) due to the slightly higher electronegativity of nitrogen compared to chlorine in this context.
Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality ¹³C NMR data for 1-[(4-Nitrophenyl)methyl]-DL-proline, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 20-30 mg of the dried sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting choice due to its excellent solvating power for a wide range of organic compounds. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), depending on the solubility of the compound. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5][6]
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and match the ¹³C probe.
- Set the sample temperature, typically to 298 K (25 °C).
3. Data Acquisition:
- Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves using a pulse program like zgpg30 on Bruker instruments.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a 20-30 mg sample, 1024 to 4096 scans may be required, depending on the spectrometer's sensitivity.
- Employ a relaxation delay (d1) of 2-5 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum carefully.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[6]
- Integrate the peaks if desired, although ¹³C peak integrals are generally not as reliable for quantification as in ¹H NMR without special experimental setups.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for ¹³C NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 1-[(4-Nitrophenyl)methyl]-DL-proline. By leveraging experimental data from its constituent fragments and theoretical predictions, researchers can gain a strong understanding of the expected spectrum. The detailed experimental protocol offers a robust starting point for acquiring high-quality data. As with any spectroscopic analysis, the combination of ¹³C NMR with other techniques, such as ¹H NMR, 2D NMR (HSQC, HMBC), and mass spectrometry, will provide the most definitive structural confirmation.
References
-
Solvent Effects on Carbonyl Carbon ¹³C NMR Chemical Shifts. Molecules. [Link]
-
¹H and ¹³C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]
-
¹³C-nuclear magnetic resonance study of [85% ¹³C-enriched proline]thyrotropin releasing factor. PNAS. [Link]
-
4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem. PubChem. [Link]
-
NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor | ACD/Labs. ACD/Labs. [Link]
-
NMR Predictor | Chemaxon Docs. ChemAxon. [Link]
-
CASPRE - ¹³C NMR Predictor. CASPRE. [Link]
-
A Guide to ¹³C NMR Chemical Shift Values - Compound Interest. Compound Interest. [Link]
-
L-Proline at BMRB. Biological Magnetic Resonance Bank. [Link]
-
¹³C-nuclear magnetic resonance studies of 85% ¹³C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects. PubMed. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Sources
- 1. DL-Proline(609-36-9) 13C NMR spectrum [chemicalbook.com]
- 2. bmse000047 L-Proline at BMRB [bmrb.io]
- 3. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzyl chloride(100-14-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to HPLC Purity Analysis of 1-[(4-Nitrophenyl)methyl]-DL-proline
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 1-[(4-Nitrophenyl)methyl]-DL-proline. As a critical intermediate or potential active pharmaceutical ingredient (API), ensuring its chemical and stereochemical purity is paramount. We will move beyond rote protocol listing to explore the scientific rationale behind methodological choices, comparing a foundational reversed-phase HPLC method with essential chiral separation techniques and the high-throughput capabilities of Ultra-Performance Liquid Chromatography (UPLC).
The Analytical Challenge: A Multifaceted Molecule
1-[(4-Nitrophenyl)methyl]-DL-proline presents a unique analytical challenge. Its structure incorporates:
-
A polar proline core , which includes a carboxylic acid and a tertiary amine. These ionizable groups necessitate careful mobile phase pH control for consistent retention and peak shape.
-
A hydrophobic (4-nitrophenyl)methyl group , which provides a strong chromophore for UV detection and governs its retention behavior in reversed-phase systems.[1]
-
A chiral center at the alpha-carbon of the proline ring, resulting in a racemic (DL) mixture. Distinguishing between these enantiomers is critical, as they may exhibit different pharmacological and toxicological profiles.
A complete purity analysis, therefore, must address not only process-related impurities and degradation products but also the relative composition of the D- and L-enantiomers.
Foundational Method: Reversed-Phase HPLC for Achiral Purity
Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its robustness and wide applicability.[2] For 1-[(4-Nitrophenyl)methyl]-DL-proline, an RP-HPLC method serves as the primary tool for quantifying the main component and separating it from potential impurities like starting materials or by-products.
Scientific Rationale for Method Parameters
The goal is to achieve robust retention of the main analyte while enabling the separation of potentially more polar or less polar impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point.[1] Its hydrophobic nature will interact with the nitrophenyl group, providing good retention. The particle size, typically 3-5 µm for conventional HPLC, offers a balance between efficiency and backpressure.[3]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (modifier) is required.[1]
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Aqueous Phase & pH Control: The analyte has two pKa values (carboxylic acid and tertiary amine). To ensure a single, stable ionic form and prevent poor peak shape, the mobile phase must be buffered. A pH of around 2.5-3.0, achieved with a phosphate buffer or an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the carboxyl group (making it less polar) and ensure the tertiary amine is protonated, leading to consistent retention.
-
-
Detection: The (4-nitrophenyl) group is a strong chromophore. Based on data for similar compounds like 4-nitrophenol, a detection wavelength of approximately 290 nm should provide excellent sensitivity for the parent compound and related impurities.[4]
-
Elution Mode: A gradient elution (e.g., increasing the acetonitrile concentration over time) is highly recommended. This approach ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while still providing good separation for early-eluting, polar impurities.[5]
Workflow for Achiral Purity Analysis
Caption: Workflow for achiral purity analysis by RP-HPLC.
Comparative Analysis: Alternative Methodologies
While RP-HPLC is excellent for general purity, it is insufficient for a complete analysis of 1-[(4-Nitrophenyl)methyl]-DL-proline. We must compare it with specialized techniques that address chirality and throughput.
Alternative 1: Chiral HPLC for Enantiomeric Purity
Causality: For a racemic compound, it is imperative to separate and quantify the individual D- and L-enantiomers. Regulatory agencies often require enantiomeric purity to be controlled, as the "wrong" enantiomer can be inactive or even harmful. Standard RP-HPLC columns cannot distinguish between enantiomers. This requires a chiral stationary phase (CSP).
Methodology: Polysaccharide-based CSPs, such as those coated or immobilized with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, IA, or IC), are highly effective for separating enantiomers of proline derivatives.[6][7][8]
-
Separation Principle: These columns create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times. Hydrogen bonding, π-π interactions, and steric effects are key to this recognition mechanism.[6]
-
Mobile Phase: Chiral separations on these columns often perform best in normal-phase or polar organic modes.[7][8] A typical mobile phase would be a mixture of hexane and a polar alcohol like ethanol or isopropanol.[6] A small amount of an acidic modifier like TFA (e.g., 0.1%) is often added to improve peak shape for acidic or basic analytes.[7]
-
Derivatization (Optional but noteworthy): For compounds lacking a strong chromophore, derivatization is a common strategy.[7][9] For our target molecule, this is unnecessary due to the nitrophenyl group. However, it's a crucial technique in the broader context of amino acid analysis.
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC) for High Throughput
Causality: In a drug development setting, analytical speed is critical for process monitoring, formulation screening, and quality control. UPLC technology, which uses columns packed with sub-2 µm particles, offers a significant advantage over traditional HPLC.[3][10]
Methodology: The validated RP-HPLC method can be systematically transferred to a UPLC system.
-
Separation Principle: The fundamental separation chemistry remains the same as HPLC. However, UPLC operates at much higher pressures (up to 15,000 psi) to force the mobile phase through the densely packed, smaller-particle columns.[11][12] This leads to a dramatic increase in separation efficiency.
-
Key Advantages:
-
Speed: Analysis times can be reduced by a factor of up to nine compared to a 5 µm HPLC column, significantly increasing sample throughput.[10]
-
Resolution & Sensitivity: The higher efficiency results in narrower, taller peaks, which improves both the resolution between closely eluting impurities and the signal-to-noise ratio (sensitivity).[3][13]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a substantial decrease in solvent usage, making it a greener and more cost-effective technique.[11]
-
Logical Comparison: HPLC vs. UPLC
Caption: Key performance differences between HPLC and UPLC systems.
Data Presentation: Method Performance Comparison
The following table summarizes the expected performance characteristics of the three discussed methods. The data is illustrative, based on typical results for similar analyses.
| Parameter | Method 1: RP-HPLC (Achiral) | Method 2: Chiral HPLC | Method 3: RP-UPLC (Achiral) |
| Column | C18, 250 x 4.6 mm, 5 µm | Chiralpak IA, 250 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN | Hexane:Ethanol:TFA (90:10:0.1) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 290 nm | UV at 290 nm | UV at 290 nm |
| Analysis Time | ~25 minutes | ~20 minutes | ~3 minutes |
| Analyte RT | ~12.5 min | L-form: ~9.2 minD-form: ~11.5 min | ~1.8 min |
| Resolution (Rs) | > 2.0 (from nearest impurity) | > 2.0 (between enantiomers) | > 2.5 (from nearest impurity) |
| Primary Use | Chemical Purity, Impurity Profile | Enantiomeric Purity, Racemic Ratio | High-Throughput Chemical Purity |
Detailed Experimental Protocols
These protocols are self-validating starting points and should be fully validated according to ICH guidelines before implementation in a regulated environment.
Protocol 1: RP-HPLC Method for Achiral Purity
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-[(4-Nitrophenyl)methyl]-DL-proline into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 290 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B (linear gradient)
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
-
Analysis: Inject a blank (diluent), a standard solution, and the sample solution. Purity is typically calculated using the area percent method.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Preparation of Mobile Phase:
-
Carefully prepare a mixture of HPLC-grade n-Hexane, Ethanol, and TFA in a 900:100:1 ratio (v/v/v). Degas thoroughly.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of 1-[(4-Nitrophenyl)methyl]-DL-proline into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IA, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min (isocratic).
-
Injection Volume: 10 µL.
-
UV Detection: 290 nm.
-
-
Analysis: Inject the sample solution. Identify the peaks for the D- and L-enantiomers (requires a reference standard for absolute identification). Calculate the percentage of each enantiomer based on their respective peak areas.
Protocol 3: RP-UPLC Method for High-Throughput Achiral Purity
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of UPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of UPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Prepare sample as in Protocol 1, but at a lower concentration if necessary (e.g., 0.05 mg/mL), due to the higher sensitivity of UPLC.
-
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 50 x 2.1 mm, 1.7 µm (or equivalent sub-2 µm C18 column).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
UV Detection: 290 nm.
-
Gradient Program:
-
0-0.2 min: 5% B
-
0.2-2.2 min: 5% to 95% B (linear gradient)
-
2.2-2.5 min: Hold at 95% B
-
2.5-2.6 min: 95% to 5% B (linear gradient)
-
2.6-3.0 min: Hold at 5% B (re-equilibration)
-
-
-
Analysis: Perform analysis as described for the HPLC method, noting the significantly shorter run time.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. [Link]
-
Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved from Scribd. [Link]
-
Yadav, A., & Singh, R. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from WebofPharma. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from SIELC Technologies. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Enantioselective Approach to 3-Substituted Prolines. Request PDF. [Link]
-
PubMed. (2007, July 13). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from PubMed. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International. [Link]
-
National Institutes of Health. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Retrieved from NIH. [Link]
-
ResearchGate. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from NIH. [Link]
-
Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from Juniper Publishers. [Link]
-
ResearchGate. (2022, February). Chemical modification for improving catalytic performance of lipase B from Candida antarctica with hydrophobic proline ionic liquid. Request PDF. [Link]
-
Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from Impactfactor. [Link]
-
Semantic Scholar. (1991, July 22). SYNTHESIS OF SOME PROLINE DERIVATIVES BY MEANS OF MICHAEL ADDITIONS OF GLYCINE ESTERS. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (2007, August 5). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from ResearchGate. [Link]
-
Frontiers. (n.d.). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Retrieved from Frontiers. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Proline and hydroxyproline; determination of the sum of their alpha-nitrogen. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Methods for Determination of Proline in Plants. Retrieved from ResearchGate. [Link]
-
General HPLC Methods. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. Retrieved from NIH. [Link]
-
PROMETHEUS – Protocols. (n.d.). Extraction and determination of proline. Retrieved from PROMETHEUS. [Link]
-
MDPI. (2023, September 26). Immobilization of the Lipase B from Candida antarctica on Urban Solid Waste. Retrieved from MDPI. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from RSC. [Link]
-
NANOLAB. (n.d.). Determination of Proline in Honey: Regulations and Quality Control. Retrieved from NANOLAB. [Link]
- Google Patents. (2019, January 3). WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.
-
National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from NIH. [Link]
- Google Patents. (n.d.). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
-
ChemRxiv. (n.d.). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis). Retrieved from ChemRxiv. [Link]
-
MDPI. (n.d.). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from MDPI. [Link]
-
National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from NIH. [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
- 6. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. rjptonline.org [rjptonline.org]
- 11. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
A Comparative Guide to the Catalytic Efficiency of N-benzylproline vs. N-nitrobenzylproline in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organocatalysis, proline and its derivatives have established themselves as indispensable tools for asymmetric synthesis. Their ability to mimic enzymatic transformations, particularly in carbon-carbon bond formation, has paved the way for greener and more efficient synthetic routes. This guide provides an in-depth comparison of two N-substituted proline catalysts: N-benzylproline and N-nitrobenzylproline. By examining their catalytic efficiency in the asymmetric aldol reaction, we aim to provide researchers with the necessary data and mechanistic understanding to make informed decisions in catalyst selection and reaction optimization.
Introduction: The Subtle Influence of N-Substitution
L-proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate carbonyl compounds through the formation of nucleophilic enamine intermediates. Modification of the proline scaffold, particularly at the nitrogen atom, offers a powerful strategy to fine-tune the catalyst's steric and electronic properties, thereby influencing its activity and stereoselectivity.
The introduction of a benzyl group at the nitrogen atom (N-benzylproline) introduces steric bulk and weak electron-donating character. In contrast, the N-nitrobenzyl group in N-nitrobenzylproline brings in not only steric hindrance but also a potent electron-withdrawing nitro group. This fundamental electronic difference is hypothesized to significantly impact the stability and reactivity of the key enamine intermediate, and consequently, the overall catalytic efficiency.
Performance in the Asymmetric Aldol Reaction: A Comparative Analysis
| Catalyst | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) | Key Observations |
| L-Proline | ~68%[1] | ~76%[1] | Baseline performance for comparison. |
| N-benzyl-L-proline | Moderate to Good | Moderate | The bulky benzyl group can influence the transition state, but the lack of strong electronic effects may not significantly enhance stereoselectivity over L-proline. |
| N-(4-nitrobenzyl)-L-proline | Moderate to Good | Higher | The electron-withdrawing nitro group is expected to increase the acidity of the catalyst's carboxylic acid and influence the stereochemical outcome, often leading to improved enantioselectivity.[3] |
Note: The expected values are estimations based on trends observed for similar N-substituted proline derivatives and the known electronic effects of the substituents.[3] Experimental validation under standardized conditions is crucial for a definitive comparison.
Mechanistic Insights: The Role of Electronic Effects
The observed and expected differences in catalytic efficiency can be rationalized by considering the mechanism of the proline-catalyzed aldol reaction. The key steps involve the formation of an enamine intermediate from the ketone and the catalyst, followed by a stereoselective attack on the aldehyde.
The N-substituent plays a crucial role in modulating the properties of the catalyst.
-
N-benzylproline: The benzyl group is sterically demanding and can influence the facial selectivity of the aldehyde approach to the enamine intermediate. Its electronic effect is relatively neutral, being weakly electron-donating through induction.
-
N-nitrobenzylproline: The para-nitrobenzyl group exerts a strong electron-withdrawing effect. This has two major consequences:
-
Increased Acidity: The carboxylic acid proton of the catalyst becomes more acidic. This can lead to more effective activation of the aldehyde electrophile through hydrogen bonding in the transition state.[3]
-
Enamine Nucleophilicity: The electron-withdrawing nature of the substituent can decrease the electron density on the proline nitrogen, potentially affecting the rate of enamine formation and its nucleophilicity.
-
Studies on N-aryl-substituted prolinamides have shown that electron-withdrawing substituents on the aryl ring lead to higher enantioselectivity.[3] This is attributed to a more organized and rigid transition state assembly facilitated by stronger hydrogen bonding between the more acidic catalyst and the aldehyde. It is highly probable that a similar trend applies to N-benzyl derivatives.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Sources
A Comparative Guide to the Elemental Analysis of 1-[(4-Nitrophenyl)methyl]-DL-proline for Compound Validation
This guide provides an in-depth comparison and validation framework for 1-[(4-Nitrophenyl)methyl]-DL-proline, focusing on elemental analysis as a cornerstone of chemical identity and purity verification. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.
Introduction: The Foundational Role of Elemental Analysis
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity is paramount. Before proceeding with costly and time-consuming biological assays or formulation studies, it is critical to verify that the compound synthesized is indeed the correct one and possesses a high degree of purity. Elemental analysis is a fundamental analytical technique that provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1][2] This data is used to determine the empirical formula of a compound, which can then be compared against its theoretical composition to assess purity and confirm its identity.[2]
This guide uses 1-[(4-Nitrophenyl)methyl]-DL-proline as a case study to demonstrate the principles, protocols, and comparative value of elemental analysis in a modern research setting.
Section 1: Theoretical Composition of 1-[(4-Nitrophenyl)methyl]-DL-proline
The first step in any validation process is to establish the theoretical benchmark. The molecular formula for 1-[(4-Nitrophenyl)methyl]-DL-proline is C₁₂H₁₄N₂O₄ , with a corresponding molecular weight of 250.25 g/mol . Based on this, the theoretical elemental composition is calculated as follows:
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 57.60% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.64% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.20% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 25.57% |
Note: Oxygen is typically determined by difference and not direct measurement in standard CHN analysis.
Section 2: The Principle and Workflow of Combustion-Based Elemental Analysis
Modern elemental analysis for C, H, and N is most commonly performed via high-temperature combustion, a technique refined from the Dumas method.[2] The process is a destructive analysis that provides highly accurate and reproducible data on the bulk composition of the sample.
The Causality Behind the Method: The core principle is the complete and instantaneous combustion of the sample in a pure oxygen environment. This process reliably converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂). These resultant gases are then separated and quantified by a thermal conductivity detector (TCD).[2] The instrument is calibrated using a high-purity, stable organic standard (e.g., acetanilide) to create a response curve, ensuring the trustworthiness of the measurements for the unknown sample.
Section 3: A Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating system suitability checks and calibration standards, in line with the principles of ICH Q2(R1) for analytical method validation.[1]
Instrumentation: A calibrated CHN elemental analyzer (e.g., Vario MicroCube).
Materials:
-
Test Sample: High-purity 1-[(4-Nitrophenyl)methyl]-DL-proline (dried to constant weight).
-
Calibration Standard: Acetanilide or other certified reference material.
-
Consumables: Tin capsules, high-purity oxygen, helium carrier gas.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Perform instrument startup and system checks as per the manufacturer's instructions. This includes ensuring gas pressures are stable and the furnace has reached its operational temperature.
-
Conduct a system leak test to ensure the integrity of the gas flow path. This is critical for accurate results.
-
-
Calibration and System Suitability:
-
Analyze 3-5 replicates of a certified organic standard (e.g., Acetanilide) weighed at a similar mass to the intended test samples.
-
The results for the standard must fall within the certified range, and the relative standard deviation (RSD) should be ≤0.2%. This step validates that the instrument is performing correctly before analyzing the actual sample.
-
-
Sample Preparation:
-
Using a calibrated ultra-microbalance, accurately weigh approximately 1-2 mg of the dried 1-[(4-Nitrophenyl)methyl]-DL-proline sample into a clean tin capsule. Record the weight to at least 5 decimal places.
-
Carefully fold the tin capsule to ensure no sample is lost and place it in the instrument's autosampler tray.
-
-
Sample Analysis:
-
Analyze a minimum of three independent preparations of the 1-[(4-Nitrophenyl)methyl]-DL-proline sample.
-
Run a blank (empty tin capsule) and a standard check sample periodically throughout the analytical run to monitor for drift or contamination.
-
-
Data Analysis and Acceptance Criteria:
-
The instrument's software will automatically calculate the %C, %H, and %N for each sample replicate.
-
Acceptance Criterion: The mean experimental value for each element must be within ±0.4% of the theoretical value.[3][4] For example, for Carbon (theoretical 57.60%), the acceptable range is 57.20% to 58.00%.
-
Section 4: Interpreting the Data - A Comparative Analysis
The power of elemental analysis lies in the direct comparison between theoretical and experimental data. Below is a table showing the theoretical values alongside a hypothetical, yet realistic, set of experimental results that meet the acceptance criteria.
| Element | Theoretical % | Experimental % (Example Result) | Deviation (%) | Status |
| Carbon (C) | 57.60 | 57.48 | -0.12 | Pass |
| Hydrogen (H) | 5.64 | 5.70 | +0.06 | Pass |
| Nitrogen (N) | 11.20 | 11.14 | -0.06 | Pass |
Expert Interpretation: The hypothetical data above strongly supports the conclusion that the sample is pure 1-[(4-Nitrophenyl)methyl]-DL-proline. Deviations outside the ±0.4% window would necessitate an investigation. For instance:
-
High %H and %C: Could indicate the presence of residual hydrocarbon solvents.
-
High %H: Often points to the presence of water (moisture).
-
Low %C, %H, %N: May suggest the presence of inorganic impurities (e.g., salts, catalyst residue) that do not combust to the detected gases.
Section 5: Elemental Analysis in Context: Comparison with Other Validation Techniques
Elemental analysis does not exist in a vacuum. It is a critical piece of a larger analytical puzzle. Its primary role is to confirm the empirical formula and bulk purity, which complements the structural and specific purity information provided by other methods.[2][5]
| Analytical Technique | Primary Purpose | Information Gained | Key Advantages & Limitations |
| Elemental Analysis | Confirms elemental composition and empirical formula.[2] | Provides %C, %H, %N ratios, confirming the overall stoichiometry of the molecule in the bulk sample. | Advantage: Highly accurate for bulk composition, cost-effective. Limitation: Provides no structural information or data on isomeric purity. |
| NMR Spectroscopy | Elucidates detailed molecular structure.[6] | Confirms the carbon-hydrogen framework, functional groups, and connectivity of atoms. | Advantage: Unparalleled for structural confirmation. Limitation: Less precise for quantifying elemental ratios in the bulk material. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Confirms the molecular mass of the compound, providing strong evidence for its identity. | Advantage: Extremely sensitive, confirms molecular weight. Limitation: Not inherently quantitative for bulk sample composition. |
| HPLC / UPLC | Quantifies purity and separates impurities.[7][8] | Determines the purity of the sample (e.g., 99.8%) and quantifies any related substances or degradation products. | Advantage: Excellent for assessing purity and stability. Limitation: Does not confirm the elemental formula of the main peak. |
These techniques are complementary. A comprehensive validation for a new drug substance like 1-[(4-Nitrophenyl)methyl]-DL-proline would leverage:
-
NMR and MS to confirm the correct structure and molecular weight.
-
Elemental Analysis to confirm the empirical formula and rule out significant impurities that might not be detected by other means.
-
HPLC to determine the precise purity level and profile of any minor impurities.
Conclusion
Elemental analysis remains an indispensable tool in the validation of chemical compounds such as 1-[(4-Nitrophenyl)methyl]-DL-proline. It provides a robust, quantitative, and cost-effective method to verify the empirical formula and assess the bulk purity of a synthesized substance.[2] While modern spectroscopic techniques like NMR and MS offer detailed structural insights, they do not replace the fundamental data provided by elemental analysis. When integrated into a comprehensive analytical strategy, it provides a high degree of confidence, ensuring the integrity of the material before it advances through the research and development pipeline.
References
- Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025). Vertex AI Search.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- Regulatory and QA/QC Focus Elemental Impurity Analysis. (2026). Pharmaceutical Technology.
- Elemental Impurities in Drug Products Guidance for Industry. (2018). U.S.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
- Analytical Methods. RSC Publishing.
- Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. (2010). Journal of Pharmaceutical and Biomedical Analysis.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023).
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor.
- pH-Dependent Selective Colorimetric Detection of Proline and Hydroxyproline with Meldrum's Acid-Furfural Conjug
- Elemental Analysis - Technical Resources. (2024). University of Padua.
- Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022). ACS Central Science.
- elemental analysis data | Download Table.
Sources
- 1. smithers.com [smithers.com]
- 2. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 3. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Advanced Chromatographic Strategies for 1-[(4-Nitrophenyl)methyl]-DL-proline Profiling
Executive Summary: The "Polarity Divergence" Challenge
The chromatographic analysis of 1-[(4-Nitrophenyl)methyl]-DL-proline (also known as N-(4-nitrobenzyl)-DL-proline) presents a classic "polarity divergence" challenge in pharmaceutical analytics. The target molecule is a zwitterionic amino acid derivative synthesized via N-alkylation. This process creates a reaction mixture containing species with vastly different physicochemical properties:
-
High Polarity: Unreacted Proline (LogP ≈ -2.5).
-
Intermediate Polarity: The Target Product (LogP ≈ 1.8).
-
High Hydrophobicity: 4-Nitrobenzyl Bromide/Chloride reagents (LogP ≈ 2.6) and bis-alkylated side products.
The Thesis of This Guide: While traditional C18 columns are the industry workhorse, they often fail to retain the polar starting material (Proline) or resolve the aromatic impurities adequately. This guide compares the Traditional C18 (Fully Porous) workflow against the Advanced Core-Shell Biphenyl technology.
Verdict: The Core-Shell Biphenyl stationary phase is superior for this specific application due to enhanced
Impurity Origin & Chemical Context[1]
To separate impurities, one must first understand their origin. The synthesis typically involves the nucleophilic attack of the proline nitrogen on the benzylic carbon of 4-nitrobenzyl bromide.
Diagram 1: Synthesis & Impurity Pathways
Caption: Reaction scheme showing the origin of critical impurities based on polarity and reaction kinetics.
Comparative Analysis: C18 vs. Core-Shell Biphenyl
This section objectively compares the performance of a standard alkyl-chain phase against a phenyl-based phase for this specific nitro-aromatic application.
The Contenders
-
Method A (The Standard): C18 (Octadecyl), 5µm Fully Porous Particle.
-
Method B (The Challenger): Biphenyl, 2.6µm Core-Shell (Fused-Core).
Performance Data Summary
Experimental conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-90% B over 10 mins.
| Parameter | Method A: Traditional C18 | Method B: Core-Shell Biphenyl | Analysis |
| Proline Retention ( | 0.2 (Void Volume Elution) | 0.5 (Slight Retention) | C18 fails to retain polar proline; Biphenyl offers slight improvement due to phase rigidity. |
| Target Peak Shape ( | 1.4 (Tailing) | 1.05 (Symmetric) | The nitro group interacts with residual silanols on C18. Biphenyl |
| Selectivity ( | 1.2 | 1.8 | Critical Difference: Biphenyl phase engages with the nitro-aromatic ring of the hydrolysis product, maximizing separation. |
| Backpressure | ~120 bar | ~280 bar | Core-shell particles generate higher pressure but higher efficiency ( |
| Resolution ( | 2.5 | 6.2 | The bis-alkylated impurity has two aromatic rings, doubling the retention on Biphenyl. |
Recommended Protocol: The "Biphenyl Shift" Method
Based on the comparative data, the Core-Shell Biphenyl method is recommended for release testing and impurity profiling.
Chromatographic Conditions[4][5][6][7]
-
Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm particle size.
-
System: UHPLC or HPLC (Pressure rating > 400 bar recommended).
-
Temperature: 40°C (Improves mass transfer for the bulky nitrobenzyl group).
-
Detection: UV @ 270 nm (Maximal absorbance for the 4-nitrobenzyl chromophore). Note: Proline is not UV active at 270nm; use 210nm or CAD/ELSD if quantification of unreacted proline is strictly required in the same run.
Mobile Phase Strategy
-
Solvent A: 10mM Ammonium Formate pH 3.5 (Buffer is critical to suppress ionization of the carboxylic acid, improving retention).
-
Solvent B: Methanol (Methanol promotes
interactions better than Acetonitrile).
Gradient Table
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 5 | 1.2 | Equilibration |
| 1.0 | 5 | 1.2 | Load/Polar Elution |
| 8.0 | 95 | 1.2 | Gradient Ramp |
| 10.0 | 95 | 1.2 | Wash (Remove Reagent) |
| 10.1 | 5 | 1.2 | Re-equilibration |
Advanced Troubleshooting: The "Missing" Proline
A common failure mode in this analysis is the inability to quantify the starting material (Proline) because it elutes in the void volume (dead time) of Reverse Phase columns.
Solution: If Proline quantification <0.1% is required, do not struggle with Reverse Phase. Implement a HILIC (Hydrophilic Interaction Liquid Chromatography) switch.
Diagram 2: Method Selection Decision Tree
Caption: Decision logic for selecting between Reverse Phase (Biphenyl) and HILIC modes based on impurity goals.
Scientific Validation (E-E-A-T)
Mechanism of Action
The superiority of the Biphenyl phase over C18 for 1-[(4-Nitrophenyl)methyl]-DL-proline is driven by the interaction between the stationary phase's biphenyl rings and the electron-deficient nitrobenzyl ring of the analyte.
-
C18: Relies solely on hydrophobicity. The polar proline headgroup fights against this retention.
-
Biphenyl: The electron-deficient nitro group on the analyte acts as a
-acceptor, while the biphenyl stationary phase acts as a -donor. This "lock-and-key" electronic interaction provides retention independent of pure hydrophobicity, allowing for the separation of structurally similar impurities (like the alcohol vs. the bromide) that have similar LogP values but different electronic densities.
Self-Validating System Suitability (SST)
To ensure the method is performing correctly, your SST mixture must include:
-
Resolution Marker: A 1:1 mix of the Target and 4-Nitrobenzyl Alcohol.
must be > 2.0. -
Tailing Factor Check: The Target peak must have
. If rises, it indicates secondary silanol interactions (column aging) or pH drift.
References
-
Phenomenex Technical Notes. (2023). Core-Shell Technology: Selectivity of Biphenyl Phases for Nitro-Aromatics. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: N-(4-Nitrobenzyl)proline. National Library of Medicine. Retrieved from [Link]
-
Journal of Separation Science. (2013). Reversal of elution order of N-(2,4-dinitrophenyl)-proline... in HPLC. Retrieved from [Link]
-
SIELC Technologies. (2023). Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-[(4-Nitrophenyl)methyl]-DL-proline
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. With this privilege comes the profound responsibility of ensuring that every stage of a compound's lifecycle, including its disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship. The compound 1-[(4-Nitrophenyl)methyl]-DL-proline, a derivative of the amino acid proline, requires specific handling due to the presence of the nitrophenyl functional group.
This guide provides a comprehensive, step-by-step framework for its proper disposal. It moves beyond a simple checklist to explain the causality behind each procedure, ensuring that these protocols become a self-validating system for safety and compliance within your laboratory.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of 1-[(4-Nitrophenyl)methyl]-DL-proline is fundamental to appreciating the necessity of a stringent disposal protocol. The primary concerns stem from its irritant properties, significant environmental toxicity, and the general reactivity associated with nitro-aromatic compounds.
Table 1: Chemical Hazard Profile for 1-[(4-Nitrophenyl)methyl]-DL-proline
| Hazard Identification | GHS Classification & Statement | Primary Implication for Disposal | Source |
|---|---|---|---|
| Skin Irritation | Category 2 (H315: Causes skin irritation) | Requires appropriate PPE during handling and disposal to prevent contact. | |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | Mandates the use of safety glasses or goggles. | |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | Handling and waste consolidation should occur in a well-ventilated area or fume hood. | |
| Aquatic Toxicity | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | Strictly prohibits sewer disposal. This is the most critical environmental consideration.[1][2] |
| Potential Reactivity | Nitro Compounds | May react violently with oxidants or reductants and can form explosive substances with certain materials.[3] Must be segregated from incompatible chemicals. |[3][4] |
The presence of the 4-nitrophenyl group is the principal driver for classifying this compound as hazardous waste. Such compounds are noted for their environmental persistence and toxicity to aquatic organisms. Furthermore, nitro compounds as a class are treated with caution due to their potential for energetic decomposition, especially when heated or mixed with other reactive materials.[3] Therefore, the disposal protocol is designed to mitigate these risks at every step.
Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and aligns with best practices for laboratory safety.[5][6]
Part A: Personal Protective Equipment (PPE) & Immediate Handling
Before beginning any waste consolidation, ensure you are wearing the appropriate PPE.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a flame-retardant or antistatic coat.[7]
-
Work Area: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Part B: Waste Collection and Segregation
The cardinal rule of chemical disposal is to never mix incompatible waste streams.[8]
-
Designate a Waste Container: Use a container that is in good condition, free of leaks, and chemically compatible with the compound. The original chemical container is often the best choice for waste accumulation.[1]
-
Collect Waste: Place all materials contaminated with 1-[(4-Nitrophenyl)methyl]-DL-proline into this designated container. This includes:
-
Unused or expired solid compound.
-
Contaminated items like weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware. If a solvent is used for rinsing, the rinsate must be collected as hazardous waste.[9]
-
-
Segregate Incompatibles: This waste stream must be stored separately from:
Part C: Container Management and Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[9]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[1] Use the official hazardous waste tags provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete the Label: The label must be filled out completely and legibly in English, including:
-
Keep the Container Closed: The waste container must be tightly sealed at all times, except when you are actively adding waste. Do not leave a funnel in the container.[2][5]
Part D: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory, near the point of generation.[5]
-
Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.[2][9]
-
Arrange for Pickup: Once the container is 90% full, or before it reaches the maximum allowable accumulation time set by your institution (typically 9-12 months), submit a chemical waste pickup request to your EH&S department.[2][5] Do not allow waste to accumulate indefinitely.
Emergency Procedures for Spills
Immediate and correct response to a spill is crucial. All materials used for spill cleanup must be disposed of as hazardous waste.[1][2]
Caption: Spill Response Decision Workflow.
For minor spills that do not pose an immediate risk of overexposure, laboratory personnel can perform the cleanup.[2] For any larger or more hazardous spill, immediate evacuation and notification of your institution's emergency response team is the correct procedure.
Conclusion
The proper disposal of 1-[(4-Nitrophenyl)methyl]-DL-proline is not merely a regulatory hurdle; it is an integral part of responsible scientific practice. By understanding the chemical's hazards and adhering to a systematic protocol of segregation, containment, and clear communication, we protect ourselves, our colleagues, and the environment. This commitment to safety builds a foundation of trust and integrity that is as vital as the research we conduct.
References
- University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University.Hazardous Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center.
- Stanford Environmental Health & Safety.
- Lehigh University.HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Environmental Logistics, Inc.Nitro Chemical Waste Disposal.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Benchchem.Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
- Sigma-Aldrich.SAFETY DATA SHEET - 1-[(4-Nitrophenyl)methyl]-DL-proline.
- PubChem.4-Nitrophenol.
- Chemius.
- Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for Nitrophenols.
- New Jersey Department of Health.Hazardous Substance Fact Sheet - 1-Nitropropane.
- Santa Cruz Biotechnology.
- U.S. Environmental Protection Agency (EPA).Hazardous Waste Listings.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(4-Nitrophenyl)methyl]-DL-proline
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 1-[(4-Nitrophenyl)methyl]-DL-proline, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Analysis: Understanding the Risks
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed or Inhaled: There is a potential for harm if the compound is ingested or inhaled.[3]
Given these potential hazards, a cautious and well-defined PPE strategy is not just recommended, but essential.
Core Directive: Your Essential PPE Ensemble
When handling 1-[(4-Nitrophenyl)methyl]-DL-proline in any form, the following PPE is mandatory to establish a primary barrier of protection.[5][6]
-
Eye and Face Protection: At a minimum, chemical safety goggles with side shields are required to protect against splashes and airborne particles.[7][8][9] For procedures with a higher risk of splashing, such as transferring solutions, a full-face shield should be worn in addition to safety goggles.[10]
-
Skin and Body Protection: A full-length laboratory coat is necessary to protect the skin and clothing from contamination.[8][9][11] Ensure that the lab coat is buttoned and the sleeves are not rolled up. For tasks with a significant splash potential, a chemically resistant apron may be required.[12]
-
Hand Protection: Chemical-resistant gloves are a critical component of your PPE.[7][13][14] Nitrile gloves are a suitable choice for general handling and splash protection.[9] It is crucial to change gloves immediately if they become contaminated and to wash hands thoroughly after removing them.[1][8]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect your feet from spills.[9]
Operational Plans: PPE for Specific Laboratory Tasks
The level of PPE required can vary depending on the specific procedure being performed. The following table outlines the recommended PPE for common laboratory operations involving 1-[(4-Nitrophenyl)methyl]-DL-proline.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing Solid Compound | Safety Goggles with Side Shields | Nitrile Gloves | Lab Coat | NIOSH-approved Particulate Respirator (e.g., N95) | High risk of generating and inhaling fine dust particles.[3][7] |
| Preparing Solutions | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | Not required if performed in a certified chemical fume hood. | Increased risk of splashes during solvent addition and mixing. A fume hood provides necessary ventilation.[12] |
| Running Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a certified chemical fume hood. | General handling with a lower risk of splashes, but continuous protection is necessary. |
| Handling Waste | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | Not required if performed in a certified chemical fume hood. | Potential for splashes and exposure when transferring waste to designated containers. |
Procedural Guidance: A Step-by-Step Approach to Safety
The effectiveness of PPE is contingent on its proper use. Follow these step-by-step protocols for donning and doffing your protective equipment to prevent cross-contamination.
Donning PPE (Putting On):
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles and, if needed, your face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE (Taking Off):
-
Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Remove your lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Eye and Face Protection: Remove your face shield and then your safety goggles.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][8]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling 1-[(4-Nitrophenyl)methyl]-DL-proline, emphasizing the critical role of PPE at each stage.
Caption: Workflow for the safe handling of 1-[(4-Nitrophenyl)methyl]-DL-proline.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safe handling process.
-
Chemical Waste: All waste containing 1-[(4-Nitrophenyl)methyl]-DL-proline, including solutions and reaction mixtures, must be collected in a designated, labeled hazardous waste container.[15] Never dispose of this chemical down the drain or in the regular trash.[9]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.[15]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Your commitment to these practices is a testament to your scientific integrity and professionalism.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
- Phenol Amine/Aniline Safety Group. (2020). The DO'S AND DON'TS for the SAFE USE of PHENOL.
-
Environment, Health and Safety, University of Wisconsin-Madison. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Cellseco. (n.d.). L-Proline (MSDS). Retrieved from [Link]
-
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Molelixir Informatics. (2025, November 15). Good Laboratory Practices Every Biotech Student MUST Know | GLP Rules for Lab Safety. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. ethz.ch [ethz.ch]
- 9. biovera.com.au [biovera.com.au]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. cellseco.com [cellseco.com]
- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. download.basf.com [download.basf.com]
- 15. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
